BDP TMR maleimide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C27H27BF2N4O4 |
|---|---|
Molecular Weight |
520.3 g/mol |
IUPAC Name |
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C27H27BF2N4O4/c1-17-22(9-11-25(35)31-14-15-32-26(36)12-13-27(32)37)18(2)33-24(17)16-20-6-10-23(34(20)28(33,29)30)19-4-7-21(38-3)8-5-19/h4-8,10,12-13,16H,9,11,14-15H2,1-3H3,(H,31,35) |
InChI Key |
ZWNBTDYYMRVBDW-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCN5C(=O)C=CC5=O)C)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BDP TMR Maleimide: A Bright and Versatile Fluorophore for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BDP TMR maleimide, a bright and photostable fluorophore with applications in life sciences research and drug discovery. This document details its chemical structure, spectral properties, and provides detailed protocols for its use in bioconjugation, with a focus on protein labeling for fluorescence polarization assays and microscopy.
Core Properties of this compound
This compound is a derivative of the borondipyrromethene (BODIPY) dye series, specifically designed for the tetramethylrhodamine (TMR) detection channel. Its maleimide functional group allows for the specific covalent labeling of thiol groups, most commonly the sulfhydryl group of cysteine residues in proteins and peptides.
Chemical Structure and Identity
The core structure of this compound consists of a BODIPY core, which is responsible for its favorable spectral properties, linked to a maleimide moiety that provides the thiol-reactivity.
-
IUPAC Name: 2-(2-(N-maleimidoethylaminocarbonylethyl))-1,3-dimethyl-5-(4-methoxyphenyl)-4,4-difluoroborondipyrromethene[1]
-
Molecular Weight: 520.34 g/mol [2]
-
CAS Number: 2183473-34-7
Physicochemical and Spectral Properties
This compound exhibits exceptional brightness and photostability, making it a superior alternative to traditional fluorophores like TAMRA. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | References |
| Excitation Maximum (λex) | 545 nm | |
| Emission Maximum (λem) | 570 nm | |
| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.95 | |
| Appearance | Purple powder | |
| Solubility | Good in DCM, DMF, and DMSO | |
| Storage Conditions | Store at -20°C in the dark, desiccated |
Synthesis of this compound
The synthesis of the BODIPY core generally involves the condensation of a substituted pyrrole with an appropriate aldehyde or acid chloride, followed by complexation with a boron source, typically boron trifluoride etherate (BF₃·OEt₂). The meso-position and the pyrrole rings can be functionalized prior to or after the formation of the dipyrromethene core to tune the spectral properties.
The maleimide group is typically introduced by reacting a precursor BODIPY dye containing a reactive amine or carboxyl group with a maleimide-containing crosslinker. For instance, an amine-functionalized BDP TMR dye could be reacted with a maleimide-NHS ester to form the final this compound product.
Experimental Protocols
Protein Labeling with this compound
This protocol describes the general procedure for labeling proteins with this compound. The maleimide group reacts specifically with free sulfhydryl groups of cysteine residues to form a stable thioether bond.
Materials:
-
This compound
-
Protein or peptide containing at least one free cysteine residue
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP or DTT) - optional, for reducing disulfide bonds
-
Purification column (e.g., gel filtration or dialysis cassette)
Protocol:
-
Protein Preparation:
-
Dissolve the protein to be labeled in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.
-
-
Dye Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Mix gently and incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 545 nm (for the dye).
-
Diagram 1: Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with this compound.
Fluorescence Polarization Assay for Protein-Protein Interaction
This protocol outlines a competitive fluorescence polarization (FP) assay to study the interaction between a protein of interest and a peptide ligand. The assay measures the displacement of a this compound-labeled peptide from the protein by an unlabeled competitor.
Materials:
-
This compound-labeled peptide (Tracer)
-
Protein of interest
-
Unlabeled competitor peptide/small molecule
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-labeled peptide (Tracer) in the assay buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically.
-
Prepare a stock solution of the protein of interest in the assay buffer. The optimal concentration should be determined by titration to achieve a significant polarization window.
-
Prepare a serial dilution of the unlabeled competitor in the assay buffer.
-
-
Assay Setup:
-
In a suitable microplate (e.g., black, 384-well), add the assay buffer.
-
Add the this compound-labeled peptide to all wells at its final working concentration.
-
Add the protein of interest to all wells except the "tracer only" controls.
-
Add the serially diluted unlabeled competitor to the appropriate wells. Include "no competitor" controls.
-
Mix the plate gently and incubate at room temperature for a predetermined time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in mP units) using a plate reader with the appropriate excitation (e.g., 530-540 nm) and emission (e.g., 570-580 nm) filters.
-
-
Data Analysis:
-
Subtract the background polarization from the "tracer only" wells.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the competitor.
-
Diagram 2: Fluorescence Polarization Assay Workflow
Caption: Workflow for a competitive fluorescence polarization assay.
Applications
This compound is a versatile tool for a range of applications in biological research and drug discovery.
-
Fluorescence Microscopy: Its brightness and photostability make it ideal for labeling proteins for visualization in fixed and live-cell imaging.
-
Fluorescence Polarization Assays: Due to its relatively long fluorescence lifetime, it is an excellent choice for FP-based studies of protein-protein, protein-peptide, and protein-small molecule interactions.
-
Flow Cytometry: Labeled antibodies or other proteins can be used for the detection and quantification of specific cell populations.
-
High-Throughput Screening (HTS): The simplicity and homogeneous nature of FP assays make this compound-labeled probes suitable for screening large compound libraries for potential inhibitors of biomolecular interactions.
Conclusion
This compound is a high-performance fluorescent probe for the specific labeling of thiol-containing biomolecules. Its superior spectral properties, combined with the specific reactivity of the maleimide group, make it an invaluable tool for researchers in various fields. The detailed protocols provided in this guide offer a starting point for the successful application of this compound in a range of experimental contexts.
References
- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
BDP TMR Maleimide: A Technical Guide to Solubility and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics and bioconjugation applications of BDP TMR maleimide. This bright, borondipyrromethene-based fluorophore is a valuable tool for labeling proteins and other biomolecules through selective reaction with thiol groups, finding utility in fluorescence microscopy, fluorescence polarization assays, and other advanced research applications.
Core Properties and Solubility Profile
This compound is a hydrophobic molecule, a characteristic that dictates its solubility and handling in experimental settings.[1] While highly soluble in several organic solvents, its aqueous solubility is limited. This necessitates the use of organic co-solvents when performing labeling reactions in aqueous buffers.[2][3]
Quantitative Solubility Data
Precise quantitative solubility values (e.g., in mg/mL or mM) for this compound are not extensively published. However, datasheets and protocols consistently report its qualitative solubility in common laboratory solvents. This information is summarized in the table below.
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Good | Suitable for initial solubilization and handling.[4][5] |
| Dimethylformamide (DMF) | Good | A common co-solvent for bioconjugation reactions. Recommended to use fresh. |
| Dimethyl sulfoxide (DMSO) | Good | A common co-solvent for bioconjugation reactions. Anhydrous DMSO is recommended for preparing stock solutions. |
| Aqueous Buffers (e.g., PBS) | Poor / Limited | Requires an organic co-solvent for efficient reaction with biomolecules in aqueous media. |
Experimental Protocols
Successful labeling of proteins and other thiolated biomolecules with this compound hinges on proper reagent preparation, optimized reaction conditions, and effective purification of the conjugate.
Preparation of Reagents
This compound Stock Solution:
-
Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) or fresh dimethylformamide (DMF) to create a stock solution.
-
A typical concentration for the stock solution is 1-10 mg in 100 µL or a 10 mM solution.
-
Vortex briefly to ensure complete dissolution.
-
Unused stock solution can be stored at -20°C, protected from light and moisture, for up to a month.
Protein/Biomolecule Solution:
-
Dissolve the thiol-containing protein or biomolecule in a degassed buffer at a pH of 7.0-7.5. Suitable buffers include PBS, Tris, or HEPES. Avoid buffers containing thiols.
-
A recommended protein concentration is between 1-10 mg/mL.
-
Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., nitrogen or argon) through the solution. This is crucial as thiols are susceptible to oxidation.
Reduction of Disulfide Bonds (Optional but Recommended):
-
For proteins, native cysteine residues may exist as disulfide bonds, which are unreactive with maleimides.
-
To ensure the availability of free thiol groups for labeling, treat the protein solution with a reducing agent.
-
Add a 10-100 fold molar excess of a phosphine-based reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate the mixture for 20-30 minutes at room temperature.
-
If using a thiol-containing reducing agent like DTT, it must be removed prior to the addition of the maleimide dye, typically by dialysis.
Conjugation Reaction
-
Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point for optimization.
-
Gently mix the reaction solution.
-
Flush the reaction vial with an inert gas (nitrogen or argon) and seal it tightly to prevent oxidation of the thiols.
-
Protect the reaction from light and incubate. Incubation can be performed for 2 hours at room temperature or overnight at 4°C.
Purification of the Conjugate
After the incubation period, it is essential to remove the unreacted dye from the labeled protein. Several methods can be employed for purification:
-
Gel Filtration/Size-Exclusion Chromatography: This is a common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques offer higher resolution purification.
-
Dialysis: This method is generally recommended only for water-soluble maleimides and may be less effective for the hydrophobic this compound.
-
Spin Desalting Columns: These are a rapid method for buffer exchange and removal of small molecules.
Visualizations
Thiol-Maleimide Conjugation Reaction
The core of the labeling process is the Michael addition reaction between the maleimide group of BDP TMR and the thiol group of a cysteine residue on the target biomolecule. This forms a stable thioether bond.
Caption: Chemical reaction of this compound with a protein thiol group.
Experimental Workflow for Protein Labeling
The following diagram outlines the key steps in a typical protein labeling experiment with this compound.
Caption: Experimental workflow for protein labeling with this compound.
References
The Alchemist's Bond: A Technical Guide to Thiol-Reactive Maleimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The selective and efficient covalent modification of biomolecules is a cornerstone of modern chemical biology, diagnostics, and therapeutics. Among the arsenal of bioconjugation techniques, the reaction of a maleimide group with a thiol stands out as a robust and widely adopted strategy. Its high specificity, rapid kinetics under physiological conditions, and the stability of the resulting linkage have made it indispensable in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.
This in-depth technical guide provides a comprehensive exploration of the core chemistry, kinetic and stability considerations, and practical applications of the maleimide-thiol reaction. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully implement this powerful technology.
The Core Chemistry: A Michael Addition Reaction
The fundamental reaction between a maleimide and a thiol is a Michael addition.[1] In this mechanism, the nucleophilic thiolate anion attacks one of the electron-deficient carbons of the maleimide's carbon-carbon double bond, resulting in the formation of a stable thioether bond within a succinimide ring.[1][2] This reaction is highly efficient and proceeds readily in aqueous environments under mild conditions.[3]
Figure 1: The Michael addition of a thiol to a maleimide.
Critical Reaction Parameters
The efficiency and specificity of the maleimide-thiol conjugation are governed by several key parameters that must be carefully controlled.
-
pH: The reaction pH is the most critical factor. The optimal range is between 6.5 and 7.5 .[2] Below pH 6.5, the concentration of the reactive thiolate anion (R-S⁻) is low, slowing the reaction rate. Above pH 7.5, the competing reaction with amines (e.g., the ε-amino group of lysine) becomes more significant, reducing the selectivity for thiols. Furthermore, the maleimide ring itself is susceptible to hydrolysis at higher pH, which renders it unreactive. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Stoichiometry: The molar ratio of maleimide to thiol is crucial for driving the reaction to completion. For protein labeling, a 10- to 20-fold molar excess of the maleimide reagent is often used to ensure all accessible thiols are modified.
-
Temperature: The reaction is typically performed at room temperature (20-25°C) or at 4°C. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions, especially during long incubation periods.
-
Oxygen Exclusion: Thiols are susceptible to oxidation, which leads to the formation of disulfide bonds (R-S-S-R) that are unreactive with maleimides. To prevent this, it is essential to use degassed buffers and consider flushing reaction vessels with an inert gas such as nitrogen or argon. The inclusion of a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze thiol oxidation.
Quantitative Data: Reaction Kinetics and Stability
The selection of a specific maleimide derivative and the design of conjugation strategies depend on a quantitative understanding of reaction rates and the stability of the resulting adduct.
Reaction Kinetics
The reaction between a maleimide and a thiol follows second-order kinetics. The rate is dependent on the specific structures of both the maleimide and the thiol-containing molecule.
| Maleimide Derivative | Thiol Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reaction Conditions |
| N-ethylmaleimide (NEM) | Cysteine | ~10³ - 10⁴ | pH 7.0 - 7.4, 25°C |
| N-phenylmaleimide (NPM) | Glutathione | Slower than NEM under similar conditions | pH 7.4, 37°C |
| 2,3-Dimethylmaleimide | Cysteine | Significantly slower than NEM | pH 7.0, 25°C |
| Table 1: Comparative Second-Order Rate Constants for Various Maleimide Derivatives. |
Adduct Stability and the Challenge of Reversibility
While the thioether bond formed is generally stable, it is susceptible to a retro-Michael reaction , especially in the presence of other thiols. This reversibility can lead to "payload migration," where the maleimide-linked molecule is transferred to other thiol-containing species in a biological system, such as serum albumin or glutathione. This is a significant concern for the stability and off-target toxicity of ADCs, with reports of 50-75% payload loss in plasma within 7 to 14 days for some thiosuccinimide-containing ADCs.
The stability of the adduct is highly dependent on the local chemical environment and the pKa of the thiol that formed the bond.
| Adduct | Half-life (in presence of glutathione) | Notes |
| N-ethylmaleimide-MPA Adduct | 19 ± 2 hours | MPA = 4-mercaptophenylacetic acid |
| N-ethylmaleimide-N-acetylcysteine Adduct | 337 ± 27 hours | Demonstrates the influence of the thiol structure on stability. |
| Disulfide Bonds | 8 to 45 minutes | For comparison, disulfide bonds are significantly less stable in reducing environments. |
| Table 2: Stability of Thioether Adducts in a Reducing Environment. |
Enhancing Stability: The Role of Succinimide Ring Hydrolysis
The key to overcoming the instability of the thiosuccinimide linkage is the hydrolysis of the succinimide ring. This irreversible ring-opening reaction forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction. The half-life of these ring-opened products can be over two years, providing long-term stability for the conjugate.
References
BDP TMR Maleimide: A Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic landscape of fluorescence-based biological research and drug discovery, the demand for bright, photostable, and versatile fluorescent probes is ever-increasing. BDP TMR maleimide, a borondipyrromethene (BODIPY) dye, has emerged as a superior alternative to traditional fluorophores like tetramethylrhodamine (TAMRA) for labeling biomolecules in the TAMRA channel. Its exceptional photophysical properties, including a high quantum yield and long fluorescence lifetime, make it an invaluable tool for a range of applications, from high-resolution microscopy to high-throughput screening. This technical guide provides an in-depth overview of this compound, its properties, and its applications, complete with experimental protocols and data to empower researchers in their scientific endeavors.
Core Properties of this compound
This compound is specifically designed for selective labeling of thiol groups, primarily the sulfhydryl groups of cysteine residues in proteins and peptides. The maleimide moiety reacts with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1][2]
Physicochemical and Spectral Properties
The key characteristics of this compound are summarized in the table below, providing a direct comparison with the commonly used 6-TAMRA maleimide.
| Property | This compound | 6-TAMRA Maleimide | Reference |
| Molecular Weight | ~520.34 g/mol | ~527.5 g/mol | [3][4] |
| Molecular Formula | C₂₇H₂₇BF₂N₄O₄ | C₂₉H₂₅N₃O₇ | [3] |
| Excitation Max (λex) | ~545 nm | ~546 nm | |
| Emission Max (λem) | ~570 nm | ~575 nm | |
| Quantum Yield (Φ) | ~0.95 | ~0.1 | |
| Solubility | Good in DMSO, DMF, DCM | Good in DMSO, DMF | |
| Storage | -20°C in the dark, desiccated | -20°C in the dark, desiccated |
Advantages of this compound over TAMRA
The primary advantage of this compound lies in its significantly higher fluorescence quantum yield, approaching unity, which makes it substantially brighter than TAMRA. This enhanced brightness is crucial for detecting low-abundance targets and improving signal-to-noise ratios in various assays.
Furthermore, BDP TMR exhibits a longer excited-state lifetime compared to TAMRA. This property is particularly beneficial for fluorescence polarization (FP) assays, where a longer lifetime allows for the measurement of a broader range of molecular sizes and interactions with greater sensitivity. BODIPY dyes, in general, are also known for their high photostability, which is a critical factor for long-term imaging experiments.
Key Applications and Experimental Protocols
Protein and Peptide Labeling
The foundational application of this compound is the covalent labeling of proteins and peptides at cysteine residues. This enables the visualization and tracking of these biomolecules in a multitude of experimental setups.
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP, optional)
-
Purification column (e.g., size-exclusion chromatography)
-
BSA and Sodium Azide (for storage)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~545 nm (for BDP TMR). The following formula can be used:
-
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF₂₈₀)) × ε_dye]
-
Where A_max is the absorbance at ~545 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of BDP TMR at ~545 nm, and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
-
-
Storage: For long-term storage, add BSA to a final concentration of 5-10 mg/mL and sodium azide to 0.01-0.03%. Alternatively, add 50% glycerol and store at -20°C.
Diagram: Protein Labeling Workflow
References
The Ultimate Guide to BDP TMR for Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the BODIPY™ TMR (BDP TMR) fluorophore in fluorescence polarization (FP) assays, a critical tool in drug discovery and molecular interaction studies. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, quantitative performance data, and troubleshooting strategies to empower researchers in leveraging BDP TMR for robust and sensitive FP assays.
Introduction to BDP TMR: A Superior Fluorophore for FP Assays
BDP TMR is a borondipyrromethene fluorophore with spectral properties similar to tetramethylrhodamine (TAMRA).[1][2] However, it offers significant advantages that make it particularly well-suited for fluorescence polarization applications.[2][3]
Key Advantages of BDP TMR:
-
High Quantum Yield: BDP TMR exhibits a high fluorescence quantum yield, approaching unity in some cases, resulting in brighter signals and enhanced assay sensitivity.[1]
-
Long Fluorescence Lifetime: A relatively long excited-state lifetime makes its fluorescence polarization sensitive to binding interactions over a broad molecular weight range.
-
Photostability: BDP dyes are known for their excellent photostability, which minimizes signal degradation during repeated measurements.
-
Reduced Interference: Its red-shifted excitation and emission spectra (~542 nm and ~574 nm, respectively) make assays less susceptible to autofluorescence from biological samples and interference from colored compounds in screening libraries.
-
Low Environmental Sensitivity: The fluorescence of BDP TMR is minimally affected by changes in pH or ionic strength, ensuring consistent performance across various experimental conditions.
These properties collectively contribute to more robust, sensitive, and reliable FP assays, particularly in high-throughput screening (HTS) environments.
The Principle of Fluorescence Polarization with BDP TMR
Fluorescence polarization is a ratiometric technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.
The core principle is as follows:
-
Excitation: A BDP TMR-labeled small molecule (the "tracer") is excited with plane-polarized light.
-
Rotation and Emission:
-
Unbound Tracer: When the tracer is small and unbound, it tumbles rapidly in solution. This rapid rotation during the fluorescence lifetime (the time between excitation and emission) causes the emitted light to be depolarized.
-
Bound Tracer: When the tracer binds to a larger molecule (e.g., a protein receptor), its tumbling is significantly slowed. Consequently, the emitted light remains largely polarized.
-
-
Detection: The emitted light is passed through polarizing filters, and the intensities of the parallel (I_parallel) and perpendicular (I_perpendicular) components relative to the excitation plane are measured.
The degree of polarization is then calculated and is directly proportional to the fraction of the bound tracer. This allows for the quantitative determination of binding affinities and the screening of inhibitors that disrupt the binding interaction.
Quantitative Performance Data of BDP TMR in FP Assays
The following tables summarize the quantitative performance of BDP TMR and its derivatives in various fluorescence polarization assays, demonstrating its utility across different biological systems.
| Fluorophore | Biological System | Assay Type | K_d / K_i / IC_50 | ΔmP (Assay Window) | Z' Factor | Reference |
| BODIPY TMR | Glutamate Carboxypeptidase II (GCPII) | Inhibitor Screening | - | - | 0.82 | |
| BODIPY TMR | G Protein-Coupled Receptors (GPCRs) | Ligand Binding | - | - | - | |
| BODIPY TMR | Sfp (a phosphopantetheinyl transferase) | Inhibitor Screening | - | High FP for bound state | - | |
| BODIPY TMR | Hsp90α | Inhibitor Screening | - | ~160 mP | > 0.5 | |
| TAMRA (similar to BDP TMR) | FAK-paxillin interaction | Inhibitor Screening | K_D = 49.7 ± 12.0 µM | - | - |
Experimental Protocols
This section provides detailed methodologies for labeling biomolecules with BDP TMR and setting up fluorescence polarization assays.
Labeling of Peptides and Proteins with BDP TMR Derivatives
A. Labeling with BDP TMR-NHS Ester (for primary amines):
-
Reagent Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a pH of 8.0-8.5. A typical concentration is 1-5 mg/mL.
-
Dissolve the BDP TMR-NHS ester in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add the BDP TMR-NHS ester solution to the protein solution. A molar excess of 8-fold of the NHS ester is a good starting point for mono-labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.
-
Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.
-
B. Labeling with BDP TMR-Maleimide (for thiols):
-
Reagent Preparation:
-
Dissolve the thiol-containing peptide or protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.
-
If reducing disulfide bonds is necessary, add a 100-fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.
-
Dissolve the BDP TMR-maleimide in DMSO or DMF to a stock concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the BDP TMR-maleimide solution to the biomolecule solution. A 10-20 fold molar excess of the maleimide is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the labeled product using size-exclusion chromatography, HPLC, or other suitable methods to remove unreacted dye.
-
Competitive Fluorescence Polarization Binding Assay
This protocol describes a typical workflow for screening inhibitors of a protein-ligand interaction.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer that maintains the stability and activity of the target protein (e.g., 20 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
BDP TMR Tracer: Dilute the BDP TMR-labeled ligand (tracer) in assay buffer to a concentration that is at or below its K_d for the target protein.
-
Target Protein: Dilute the target protein in assay buffer to a concentration that results in approximately 50-80% binding of the tracer.
-
Test Compounds (Inhibitors): Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 5 µL) of the test compound dilutions to the wells of a black, low-binding microplate. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Add the target protein solution (e.g., 10 µL) to all wells except the "no protein" controls.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Add the BDP TMR tracer solution (e.g., 5 µL) to all wells.
-
Incubate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for BDP TMR (e.g., Excitation: 530-540 nm, Emission: 570-580 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic) to determine the IC_50 value.
-
The Z' factor, a measure of assay quality, can be calculated using the signals from the positive and negative controls. A Z' factor between 0.5 and 1.0 indicates an excellent assay for HTS.
-
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate common experimental workflows where BDP TMR-based FP assays are employed.
Caption: Workflow for a kinase inhibitor screening assay using a BDP TMR-labeled substrate.
Caption: Workflow for a GPCR antagonist screening assay using a competitive FP format.
Troubleshooting Guide for BDP TMR FP Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio | - Insufficient tracer concentration.- High background fluorescence from buffer or plate.- Quenching of the fluorophore. | - Increase tracer concentration (while keeping it below K_d).- Test buffer components for intrinsic fluorescence.- Use black, low-binding microplates.- Evaluate for quenching by comparing the fluorescence of the free dye to the labeled tracer. |
| Small Assay Window (Low ΔmP) | - The molecular weight difference between the tracer and the binding partner is too small.- The tracer is too large.- The fluorophore is attached via a long, flexible linker ("propeller effect").- The tracer concentration is too high. | - Ensure a significant size difference between the binding partners.- Use a smaller tracer if possible.- Use BDP TMR derivatives with short linkers.- Optimize the tracer concentration to be at or below the K_d. |
| High Data Variability | - Incomplete mixing of reagents.- Pipetting errors.- Assay has not reached equilibrium.- Compound precipitation. | - Ensure thorough mixing after each reagent addition.- Use calibrated pipettes and proper technique.- Optimize incubation times.- Check for compound solubility in the assay buffer. |
| False Positives/Negatives | - Autofluorescent compounds.- Compounds that quench fluorescence.- Light scattering from aggregated compounds or impure protein. | - Pre-screen compounds for autofluorescence at the assay wavelengths.- Perform counter-screens to identify quenchers.- Ensure high purity of the target protein and filter solutions if necessary. |
References
An In-depth Technical Guide to Bioconjugation with Maleimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two molecules to form a single hybrid, is a cornerstone of modern biological sciences and therapeutic development. Among the array of chemical strategies available, the reaction of maleimides with thiols (sulfhydryl groups) has emerged as a particularly robust and widely adopted method for the site-specific modification of biomolecules.[][2][3] Its popularity stems from the high selectivity of the maleimide group for the thiol group of cysteine residues under mild, physiological conditions, enabling the precise engineering of proteins, peptides, and oligonucleotides.[4][5]
This technical guide provides a comprehensive overview of bioconjugation with maleimides, detailing the core chemistry, critical reaction parameters, potential side reactions, and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and professionals in drug development and the broader life sciences, facilitating the successful design and execution of maleimide-based bioconjugation strategies. A key application highlighted is the construction of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics.
Core Chemistry: The Thiol-Maleimide Reaction
The conjugation of a maleimide to a thiol-containing molecule proceeds through a Michael addition reaction. In this mechanism, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.
References
Methodological & Application
Application Notes and Protocols for Labeling Cysteine Residues with BDP TMR Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins and peptides is a cornerstone of modern biological research and drug development. The ability to attach fluorescent probes to specific amino acid residues enables a wide range of applications, from studying protein structure and function to high-throughput screening and diagnostic assays. Cysteine, with its unique thiol (-SH) group, offers a prime target for such specific modification. The maleimide functional group reacts with high selectivity towards the thiol group of cysteine residues under mild conditions, forming a stable thioether bond.[1][2][3]
BDP TMR (BODIPY™ TMR) maleimide is a bright and photostable fluorescent dye belonging to the borondipyrromethene class of fluorophores.[4][5] Its spectral properties are similar to tetramethylrhodamine (TMR), making it compatible with existing fluorescence instrumentation. The maleimide derivative of BDP TMR allows for the covalent labeling of cysteine residues in proteins, peptides, and other biomolecules. This document provides detailed application notes and protocols for the successful labeling of cysteine residues with BDP TMR maleimide.
Reaction Principle
The labeling reaction is based on the Michael addition of the thiol group from a cysteine residue to the electron-deficient double bond of the maleimide ring. This reaction is highly specific for thiols at a pH range of 6.5-7.5. At this pH, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups like amines, ensuring high chemoselectivity.
It is crucial to note that disulfide bonds, formed by the oxidation of two cysteine residues, are unreactive towards maleimides. Therefore, a reduction step is often necessary to break any existing disulfide bonds and ensure the availability of free thiol groups for labeling.
Data Presentation
This compound Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₂₇BF₂N₄O₄ | |
| Molecular Weight | 520.34 g/mol | |
| Excitation Maximum (λex) | 545 nm | |
| Emission Maximum (λem) | 570 nm | |
| Fluorescence Quantum Yield (Φ) | 0.95 | |
| Solubility | Good in DCM, DMF, and DMSO | |
| Storage Conditions | Store at -20°C in the dark, desiccated |
Recommended Reaction Conditions
| Parameter | Recommended Condition | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. | |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | |
| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | An excess of the dye ensures efficient labeling. | |
| Protein Concentration | 1-10 mg/mL | A common starting concentration range. |
Experimental Protocols
Materials and Reagents
-
Protein or peptide containing at least one cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed. Buffers should not contain thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) can also be used, but must be removed before labeling.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., gel filtration, size-exclusion chromatography)
-
Spectrophotometer
Experimental Workflow Diagram
References
Application Notes and Protocols for BDP TMR Maleimide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP TMR maleimide is a bright, thiol-reactive fluorescent dye with spectral properties similar to tetramethylrhodamine (TAMRA).[1][2] Its maleimide functional group specifically reacts with sulfhydryl (thiol) groups, which are found in the cysteine residues of proteins.[3][4][5] This high specificity makes this compound an excellent tool for labeling proteins and other thiol-containing biomolecules for subsequent analysis by flow cytometry.
Flow cytometry is a powerful technique for single-cell analysis, allowing for the rapid quantification of fluorescent signals on a cell-by-cell basis. The combination of this compound's bright fluorescence and the quantitative power of flow cytometry enables a variety of applications, from studying cell surface protein expression to investigating intracellular processes like apoptosis and oxidative stress.
This document provides detailed application notes and experimental protocols for the use of this compound in flow cytometry.
Key Applications in Flow Cytometry
-
Labeling of Cell Surface Thiols: Quantify the expression of cell surface proteins with accessible cysteine residues. This can be used to identify specific cell populations or to study changes in protein conformation that expose or conceal thiol groups.
-
Labeling of Intracellular Thiols: After cell fixation and permeabilization, this compound can be used to label intracellular proteins. This is useful for studying the expression and localization of cytosolic or organelle-specific proteins.
-
Detection of Apoptosis: While not a direct measure, changes in the overall thiol content of a cell, which can be measured with this compound, may be associated with apoptotic processes.
-
Measurement of Oxidative Stress: Cellular thiol levels, particularly glutathione, are critical in mitigating oxidative stress. Flow cytometry with this compound can be used to assess the overall thiol status of cells as an indicator of their response to oxidative challenges.
-
Immunophenotyping with Labeled Antibodies: this compound can be used to label antibodies, which can then be used for multicolor flow cytometry to identify and characterize different cell populations based on their surface markers.
Quantitative Data
The following table summarizes representative quantitative data that could be obtained using this compound in flow cytometry applications. The values are illustrative and will vary depending on the cell type, experimental conditions, and instrumentation.
| Application | Cell Type | Parameter Measured | Typical Result (Arbitrary Units/Percentage) |
| Cell Surface Thiol Labeling | Lymphocytes | Mean Fluorescence Intensity (MFI) of CD45+ cells | MFI = 5000 ± 500 |
| Percentage of BDP TMR-positive cells | > 95% | ||
| Intracellular Thiol Labeling (Fixed/Permeabilized) | HeLa Cells | MFI of total cell population | MFI = 12000 ± 1500 |
| Coefficient of Variation (CV) of MFI | < 10% | ||
| Oxidative Stress Induction | Jurkat Cells | Fold change in MFI after H2O2 treatment | 0.5-fold decrease |
| Percentage of low-thiol cells | 40% | ||
| Antibody Labeling for Immunophenotyping | PBMCs | Percentage of CD3+ T-cells | 60-70% |
| MFI of CD3+ population | MFI = 8000 ± 700 |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Thiols on Live Cells
This protocol describes the labeling of thiol groups on the surface of live cells for flow cytometry analysis.
Materials:
-
Cells in single-cell suspension (e.g., lymphocytes, cultured cell lines)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Bovine Serum Albumin (BSA)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold, degassed PBS.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in degassed PBS.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, dilute the stock solution to a working concentration of 10-100 µM in degassed PBS. The optimal concentration should be determined empirically.
-
-
Labeling Reaction:
-
Add the diluted this compound solution to the cell suspension. A 10-20 fold molar excess of the dye over the estimated number of cell surface thiols is a good starting point.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS containing 1% BSA to remove unbound dye.
-
Resuspend the cells in 0.5 mL of PBS with 1% BSA for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate excitation and emission filters for TAMRA (Excitation/Emission maxima: ~542/574 nm).
-
Use an unstained cell sample as a negative control to set the background fluorescence.
-
Protocol 2: Labeling of Intracellular Thiols in Fixed and Permeabilized Cells
This protocol allows for the labeling of both cell surface and intracellular thiol-containing proteins.
Materials:
-
Cells in single-cell suspension
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.2-7.5
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend cells at 1 x 10^6 cells/mL in PBS.
-
Add an equal volume of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Dye Preparation and Labeling:
-
Prepare and dilute the this compound as described in Protocol 1.
-
Add the diluted dye to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in 0.5 mL of PBS with 1% BSA.
-
-
Flow Cytometry Analysis:
-
Analyze the cells as described in Protocol 1.
-
Protocol 3: Labeling of Antibodies with this compound for Immunophenotyping
This protocol describes the conjugation of this compound to an antibody for use in flow cytometry.
Materials:
-
Antibody (IgG) to be labeled
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Degassed buffer, pH 7.0-7.5 (e.g., PBS, HEPES)
-
Anhydrous DMSO
-
Purification column (e.g., gel filtration)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in degassed buffer at a concentration of 1-10 mg/mL.
-
(Optional) To increase the number of available thiols, disulfide bonds can be partially reduced by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a gel filtration column.
-
-
Characterization and Storage:
-
Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance at 280 nm (for protein) and ~542 nm (for BDP TMR).
-
Store the labeled antibody at 4°C, protected from light. Add a stabilizer like BSA and a preservative like sodium azide for long-term storage.
-
-
Staining for Flow Cytometry:
-
Use the BDP TMR-labeled antibody to stain cells following standard immunophenotyping protocols.
-
Visualizations
Caption: Workflow for labeling cell surface thiols with this compound.
Caption: Covalent bond formation between this compound and a protein thiol.
Caption: Decision tree for choosing the appropriate labeling protocol.
References
Step-by-Step Guide to BDP TMR Maleimide Conjugation: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the conjugation of BDP TMR maleimide to thiol-containing biomolecules, such as proteins and peptides. BDP TMR is a bright borondipyrromethene fluorophore ideal for applications requiring sensitive detection in the TAMRA (tetramethylrhodamine) channel.[1][2] Maleimide chemistry offers a highly selective method for labeling cysteine residues, forming a stable thioether bond under mild conditions.[][4]
Introduction to this compound Conjugation
This compound is a thiol-reactive fluorescent dye that enables the covalent labeling of proteins, peptides, and other molecules containing free sulfhydryl groups.[5] The maleimide group reacts specifically with thiols via a Michael addition reaction, primarily targeting the side chains of cysteine residues. This specific conjugation is advantageous for creating precisely labeled biomolecules for various applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.
The reaction is most efficient at a pH range of 6.5-7.5, which is compatible with the stability of most proteins. At this pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines, ensuring high selectivity.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Various | Fluorescent labeling |
| Biomolecule (Protein/Peptide) | User-provided | Molecule to be labeled |
| Anhydrous DMSO or DMF | Various | To dissolve this compound |
| Reaction Buffer (e.g., PBS, HEPES, Tris) | Various | Maintain optimal pH for conjugation |
| TCEP (Tris(2-carboxyethyl)phosphine) | Various | (Optional) To reduce disulfide bonds |
| Purification Column (e.g., Sephadex) | Various | To separate conjugate from free dye |
| Storage Buffer | User-provided | To store the final conjugate |
Experimental Protocols
Preparation of Reagents
a. Biomolecule Solution:
-
Dissolve the thiol-containing biomolecule (e.g., protein, peptide) in a degassed reaction buffer (e.g., 10-100 mM PBS, HEPES, or Tris) at a pH of 7.0-7.5.
-
The recommended protein concentration is between 1-10 mg/mL.
-
To degas the buffer, apply a vacuum for several minutes or bubble an inert gas like nitrogen or argon through it. This is crucial as thiols can be sensitive to oxidation.
b. (Optional) Reduction of Disulfide Bonds:
-
If the biomolecule contains disulfide bonds that need to be reduced to expose free thiol groups, add a 10-100 fold molar excess of TCEP to the biomolecule solution.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
Note: If using DTT (dithiothreitol) as a reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide reagent, as it will compete in the reaction.
c. This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO or DMF.
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh immediately before use. Unused stock solution can be stored at -20°C in the dark for up to a month.
Conjugation Reaction
-
While gently stirring or vortexing the biomolecule solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the dye relative to the biomolecule. The optimal ratio may need to be determined empirically for each specific application.
-
Flush the reaction vial with an inert gas (nitrogen or argon) before sealing it tightly to minimize oxidation.
-
Protect the reaction from light by wrapping the vial in aluminum foil or placing it in a dark container.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.
(Optional) Quenching the Reaction
-
To stop the reaction and consume any unreacted maleimide, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
Purification of the Conjugate
-
Separate the labeled biomolecule from the unreacted this compound and other reaction components. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex) equilibrated with the desired storage buffer. The first colored band to elute will be the fluorescently labeled protein.
-
Dialysis: This method is suitable for removing small molecule impurities.
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques can provide higher purity conjugates.
-
Characterization of the Conjugate
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of BDP TMR (Amax ≈ 545 nm).
-
Calculate the concentration of the biomolecule and the dye using the Beer-Lambert law:
-
Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein
-
Dye Concentration (M) = Amax / εdye
Where:
-
CF280 is the correction factor for the dye's absorbance at 280 nm (for BDP TMR, CF280 is approximately 0.16).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εdye is the molar extinction coefficient of BDP TMR at its Amax.
-
-
DOL = Dye Concentration / Protein Concentration
Storage of the Conjugate
-
For short-term storage (up to one week), keep the purified conjugate at 2-8°C in the dark.
-
For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C. Adding a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also improve stability.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Biomolecule Concentration | 1-10 mg/mL | |
| Reaction Buffer pH | 7.0 - 7.5 | |
| This compound Stock | 10 mM in anhydrous DMSO or DMF | |
| Dye:Biomolecule Molar Ratio | 10:1 to 20:1 | |
| TCEP Molar Excess (optional) | 10-100 fold | |
| Incubation Time | 2 hours at RT or overnight at 2-8°C | |
| BDP TMR Absorbance Max (Amax) | ~545 nm | |
| BDP TMR Emission Max | ~570 nm | |
| BDP TMR CF280 | ~0.16 |
Visual Workflow and Reaction Mechanism
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction mechanism of maleimide with a thiol group.
References
BDP TMR Maleimide for Single-Molecule Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP TMR maleimide is a bright and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its spectral properties, similar to tetramethylrhodamine (TAMRA), coupled with a high quantum yield and photostability, make it an excellent candidate for single-molecule spectroscopy (SMS) applications, including single-molecule Förster Resonance Energy Transfer (smFRET).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in labeling biomolecules for single-molecule studies.
Photophysical and Chemical Properties
This compound is a thiol-reactive dye, meaning it readily forms a stable thioether bond with sulfhydryl groups (e.g., from cysteine residues in proteins) under mild conditions (pH 6.5-7.5).[4] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₇BF₂N₄O₄ | [4] |
| Molecular Weight | 520.34 g/mol | |
| Excitation Maximum (λ_ex) | 542-545 nm | |
| Emission Maximum (λ_em) | 570-574 nm | |
| Molar Extinction Coefficient (ε) | 55,000 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.64 - 0.95 | |
| Solubility | Good in DCM, DMF, DMSO | |
| Reactive Group | Maleimide | |
| Target Moiety | Thiols (e.g., Cysteine) |
Key Applications in Single-Molecule Spectroscopy
-
smFRET: BDP TMR can serve as either a donor or an acceptor fluorophore in smFRET experiments to measure intramolecular distances and dynamics of biomolecules.
-
Protein Dynamics and Conformational Changes: Tracking the fluorescence of a single BDP TMR molecule attached to a protein can reveal information about its folding, unfolding, and binding events.
-
Molecular Motors: Observing the movement of single motor proteins labeled with BDP TMR can elucidate their mechanism of action.
-
Fluorescence Correlation Spectroscopy (FCS): The high brightness of BDP TMR is advantageous for FCS studies to determine diffusion coefficients and concentrations of labeled molecules.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the site-specific labeling of a protein containing a unique cysteine residue.
Materials:
-
Protein of interest with a single, accessible cysteine residue in a suitable buffer (e.g., 1x PBS, 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reducing agent (e.g., TCEP or DTT).
-
Purification column (e.g., Sephadex G-25) or dialysis system.
-
Optional: Anaerobic chamber or nitrogen gas.
Procedure:
-
Protein Preparation:
-
Dissolve the protein to a concentration of 50-100 µM in the labeling buffer.
-
To ensure the cysteine residue is reduced and available for labeling, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. DTT can also be used, but it must be removed before adding the maleimide dye.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For 1 µmol of dye, add 100 µL of DMSO. Vortex to dissolve completely. This stock solution should be used immediately or stored in small aliquots at -20°C, protected from light and moisture.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a 10-20 fold molar excess of the this compound stock solution.
-
Incubate the reaction for 2 hours to overnight at 4°C or room temperature, protected from light. The optimal time and temperature should be determined empirically for each protein.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against the desired storage buffer.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye (around 545 nm). The following formula can be used:
-
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]
-
Where A_max is the absorbance at the dye's excitation maximum, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its λ_max, and CF_280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).
-
-
-
Storage:
-
Store the labeled protein at 4°C or -20°C, protected from light. The addition of a cryoprotectant like glycerol may be necessary for long-term storage at -20°C.
-
Protocol 2: Sample Preparation for Single-Molecule Imaging (TIRF Microscopy)
This protocol outlines the preparation of a sample chamber for single-molecule imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
Labeled protein solution (typically at pM to nM concentrations).
-
Microscope coverslips and slides.
-
PEGylation reagents (e.g., mPEG-SVA and biotin-PEG-SVA).
-
Streptavidin.
-
Biotinylated antibody or other immobilization reagents.
-
Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox).
Procedure:
-
Chamber Preparation:
-
Clean microscope slides and coverslips thoroughly.
-
Functionalize the surface of the coverslip with a mixture of mPEG-SVA and biotin-PEG-SVA to create a passivated surface with biotin handles for immobilization.
-
Assemble a flow chamber using the PEGylated coverslip and a slide with double-sided tape.
-
-
Immobilization:
-
Incubate the chamber with a solution of streptavidin to bind to the biotinylated surface.
-
Introduce a biotinylated antibody or other molecule that specifically binds to the labeled protein of interest.
-
Introduce the this compound-labeled protein at a very low concentration (pM to nM range) to ensure single molecules are well-separated on the surface.
-
-
Imaging:
-
Mount the sample chamber on the TIRF microscope.
-
Add the imaging buffer containing an oxygen scavenging system to reduce photobleaching.
-
Excite the sample with a laser line close to the excitation maximum of BDP TMR (e.g., 532 nm or 561 nm).
-
Collect the fluorescence emission using an appropriate filter set and a sensitive camera (e.g., EMCCD).
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Thiol-maleimide coupling reaction.
Caption: Single-molecule spectroscopy workflow.
References
BDP TMR Maleimide: Application Notes and Protocols for Detecting Free Thiols in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP TMR maleimide is a bright and photostable fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Its maleimide functional group reacts specifically with free thiol (sulfhydryl) groups, primarily found in cysteine residues of proteins, to form a stable thioether bond. This specific reactivity makes this compound an excellent tool for the fluorescent labeling and detection of proteins, enabling researchers to study protein structure, function, and localization. With excitation and emission maxima in the green-orange region of the spectrum, it is compatible with common fluorescence microscopy and plate reader setups.[1][][3][4][5]
These application notes provide detailed protocols for using this compound to label and detect free thiols in proteins for various applications, including fluorescence microscopy and fluorescence polarization assays.
Properties of this compound
A summary of the key properties of this compound is presented in the table below. These values are essential for designing experiments and analyzing data.
| Property | Value | Reference(s) |
| Molecular Weight | ~520.34 g/mol | |
| Excitation Maximum (λex) | ~542-545 nm | |
| Emission Maximum (λem) | ~570-574 nm | |
| Molar Extinction Coefficient (ε) | ~55,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.64 - 0.95 | |
| Reactive Group | Maleimide | |
| Target Functional Group | Thiol (-SH) | |
| Solubility | Good in DMSO, DMF | |
| Storage Conditions | -20°C, protected from light, desiccated |
Experimental Protocols
General Protein Labeling with this compound
This protocol describes the fundamental steps for conjugating this compound to proteins containing free cysteine residues.
Figure 1: General workflow for labeling proteins with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Thiol-free buffer (e.g., 100 mM phosphate buffer, pH 7.2)
-
Reducing agent (e.g., TCEP-HCl)
-
Purification column (e.g., gel filtration column)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a thiol-free buffer at a concentration of 1-10 mg/mL.
-
Reduce Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of a reducing agent like TCEP-HCl and incubate for 30-60 minutes at room temperature.
-
Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a gel filtration column or dialysis.
-
Determine Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the absorbance of the labeled protein at 280 nm and the absorbance maximum of this compound (~542 nm).
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
A₂₈₀ = Absorbance of the labeled protein at 280 nm
-
A_max = Absorbance of the labeled protein at the dye's maximum absorption wavelength (~542 nm)
-
CF = Correction factor (A₂₈₀ of the free dye / A_max of the free dye). For BDP TMR, this is approximately 0.16.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)
-
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
ε_dye = Molar extinction coefficient of this compound (~55,000 M⁻¹cm⁻¹)
-
-
Detection of Protein S-Nitrosylation using a Modified Biotin-Switch Technique with this compound
S-nitrosylation is a reversible post-translational modification of cysteine thiols that plays a crucial role in redox signaling. The biotin-switch technique is a widely used method to detect S-nitrosylated proteins. This protocol adapts the biotin-switch technique to use this compound for fluorescent detection.
Figure 2: Workflow for detecting S-nitrosylated proteins using a modified biotin-switch technique with this compound.
Materials:
-
Cell or tissue lysate
-
Blocking buffer (containing a non-fluorescent thiol-blocking agent like N-ethylmaleimide)
-
Reducing agent (e.g., sodium ascorbate)
-
This compound
-
Wash buffers
-
SDS-PAGE and Western blot reagents or fluorescence microscope
Procedure:
-
Block Free Thiols: Incubate the protein sample with a blocking buffer containing a non-fluorescent thiol-reactive compound to block all free cysteine residues.
-
Remove Excess Blocking Agent: Thoroughly wash the sample to remove any unreacted blocking agent.
-
Selectively Reduce S-Nitrosothiols: Treat the sample with a reducing agent, such as sodium ascorbate, to specifically reduce the S-nitrosothiol bonds, regenerating free thiol groups.
-
Label with this compound: Immediately label the newly exposed thiol groups by incubating the sample with this compound.
-
Detection: The BDP TMR-labeled proteins, which were originally S-nitrosylated, can now be visualized and quantified using methods such as in-gel fluorescence scanning after SDS-PAGE, or by fluorescence microscopy for cellular localization studies.
Fluorescence Microscopy of Labeled Proteins
This protocol outlines the general steps for visualizing BDP TMR-labeled proteins in cells.
Materials:
-
Cells cultured on coverslips
-
BDP TMR-labeled protein of interest
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for TMR (e.g., excitation ~540/25 nm, emission ~605/55 nm).
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat as required for the experiment.
-
Incubation with Labeled Protein (for extracellular or cell-permeable proteins): Incubate the cells with the BDP TMR-labeled protein under desired conditions.
-
Washing: Wash the cells with PBS to remove unbound labeled protein.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization (for intracellular targets): If the target is intracellular, permeabilize the cells with a permeabilization buffer.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope with a suitable filter set for TMR. Acquire images and analyze the localization and intensity of the fluorescence signal. To improve image quality, optimize illumination settings to minimize photobleaching.
Fluorescence Polarization Assay for Protein-Thiol Interactions
Fluorescence polarization (FP) is a powerful technique to study molecular interactions in solution. When a small fluorescent molecule like this compound binds to a larger protein, its rotational motion is slowed, leading to an increase in the polarization of its emitted fluorescence. This principle can be used to monitor the binding of a BDP TMR-labeled peptide or small molecule to a protein.
Figure 3: Principle and workflow of a fluorescence polarization assay.
Materials:
-
BDP TMR-labeled peptide or small molecule (ligand)
-
Target protein
-
Assay buffer
-
Microplate (e.g., black, 96-well or 384-well)
-
Fluorescence plate reader with polarization filters
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the target protein in the assay buffer. Prepare a solution of the BDP TMR-labeled ligand at a constant concentration.
-
Set up the Assay: In a microplate, add the BDP TMR-labeled ligand to each well. Then, add the different concentrations of the target protein to the respective wells. Include control wells with only the labeled ligand (for minimum polarization) and buffer alone (for background).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measure Fluorescence Polarization: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for BDP TMR.
-
Data Analysis: Plot the fluorescence polarization values against the protein concentration. The resulting binding curve can be used to determine the binding affinity (e.g., the dissociation constant, Kd).
Data Presentation
Illustrative Comparison of Thiol-Reactive Dyes
The following table provides an illustrative comparison of this compound with other common thiol-reactive fluorescent dyes. The values for labeling efficiency and signal-to-noise ratio are representative and can vary depending on the protein and experimental conditions.
| Dye | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Illustrative Labeling Efficiency | Illustrative Signal-to-Noise Ratio |
| This compound | ~542 | ~574 | ~0.64-0.95 | High | Excellent |
| Fluorescein-5-Maleimide | ~494 | ~518 | ~0.92 | Moderate | Good |
| Tetramethylrhodamine-5-Maleimide | ~555 | ~580 | ~0.21 | High | Very Good |
| Alexa Fluor™ 488 C₅ Maleimide | ~495 | ~519 | ~0.92 | Very High | Excellent |
| Alexa Fluor™ 546 C₅ Maleimide | ~556 | ~573 | ~0.79 | Very High | Excellent |
Troubleshooting
Common issues encountered during protein labeling with maleimide dyes and their potential solutions are outlined below.
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling | - Insufficient reduction of disulfide bonds- Hydrolysis of the maleimide group- Presence of thiol-containing substances in the buffer- Low protein concentration | - Increase the concentration of the reducing agent or the incubation time.- Prepare fresh dye stock solution and use it immediately.- Use a thiol-free buffer for the labeling reaction.- Concentrate the protein solution before labeling. |
| Protein precipitation | - Over-labeling of the protein- Change in protein pI and solubility | - Reduce the molar excess of the dye in the labeling reaction.- Optimize the labeling pH and buffer conditions. |
| High background fluorescence | - Incomplete removal of unreacted dye | - Improve the purification step (e.g., use a longer gel filtration column or perform additional dialysis steps). |
For more detailed troubleshooting, refer to technical support guides from dye manufacturers.
References
Application Notes and Protocols for BDP TMR Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and use of BDP TMR maleimide, a bright borondipyrromethene-based fluorescent dye. The included protocols offer step-by-step instructions for the conjugation of this compound to thiol-containing biomolecules, such as proteins and peptides, which is a common application in microscopy and fluorescence polarization assays.
Section 1: Product Information and Storage
This compound is a thiol-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. It is characterized by its high fluorescence quantum yield and brightness in the tetramethylrhodamine (TMR) channel. The maleimide functional group allows for specific covalent attachment to sulfhydryl groups, primarily found in cysteine residues of proteins.
Table 1: Physical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₇BF₂N₄O₄ | [1][2] |
| Molecular Weight | 520.34 g/mol | [1][2] |
| Appearance | Purple powder | [1] |
| Excitation Maximum (λmax) | 542 - 545 nm | |
| Emission Maximum (λem) | 570 - 574 nm | |
| Molar Extinction Coefficient (ε) | 55,000 L⋅mol⁻¹⋅cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.64 - 0.95 | |
| Solubility | Good in DCM, DMF, DMSO |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Reference |
| Solid Form | ||
| Storage Temperature | -20°C | |
| Light Exposure | Store in the dark. Avoid prolonged exposure to light. | |
| Moisture | Desiccate. | |
| Shelf Life | Up to 24 months upon receipt. | |
| Transportation | Can be shipped at room temperature for up to 3 weeks. | |
| Stock Solutions | ||
| Solvent | Anhydrous DMSO or DMF | |
| Storage Temperature | -20°C | |
| Shelf Life | Up to one month. | |
| Handling | Prepare and use on the same day if possible. Before use, allow the vial to equilibrate to room temperature for at least 1 hour. |
Section 2: Safety and Handling Precautions
General Safety Recommendations:
-
Engineering Controls: Use only under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Do not breathe dust, vapor, mist, or gas. Avoid dust formation. Do not ingest.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek immediate medical assistance. Show the safety data sheet to the attending physician.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place in a corrosives area.
Section 3: Experimental Protocols
Preparation of Reagents
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For example, to prepare a 10 mM solution from 1 mg of the dye (MW 520.34), add approximately 192 µL of solvent.
-
Vortex briefly to ensure the dye is fully dissolved.
-
If not used immediately, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month, protected from light.
Protein/Biomolecule Solution:
-
Dissolve the thiol-containing protein or biomolecule in a degassed, amine-free buffer with a pH of 7.0-7.5. Suitable buffers include PBS, HEPES, or Tris.
-
A typical protein concentration is between 1-10 mg/mL.
-
Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., nitrogen or argon) through the solution. This is crucial as thiols are sensitive to oxidation.
Optional: Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols for labeling, a reducing agent is required.
-
Add a 10-100 fold molar excess of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.
-
Incubate the mixture for 20-60 minutes at room temperature.
-
If using a thiol-based reducing agent like DTT, it must be removed before adding the maleimide dye, for example, by dialysis or using a desalting column.
Protein Labeling with this compound
The following protocol is a general guideline. The optimal dye-to-protein molar ratio and reaction conditions should be determined empirically for each specific application.
-
Add the this compound stock solution to the prepared protein solution. A starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.
-
Mix the reaction gently.
-
Flush the vial with an inert gas, seal it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
Purification of the Conjugate
After the incubation period, it is essential to remove any unreacted this compound.
-
Suitable purification methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method. Use a resin with an appropriate molecular weight cutoff for the protein of interest (e.g., Sephadex G-25).
-
Dialysis: This method is more suitable for water-soluble maleimides.
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These methods can provide high-purity conjugates.
-
-
Collect the fractions containing the labeled protein.
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be calculated using spectrophotometry.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP TMR (Aₘₐₓ, ~545 nm).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
[Dye] (M) = Aₘₐₓ / εdye (where εdye for BDP TMR is 55,000 M⁻¹cm⁻¹)
-
-
Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:
-
A₂₈₀,corrected = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) (where CF₂₈₀ for BDP TMR is 0.16)
-
-
Calculate the protein concentration:
-
[Protein] (M) = A₂₈₀,corrected / εprotein (where εprotein is the molar extinction coefficient of the specific protein)
-
-
Calculate the Degree of Labeling:
-
DOL = [Dye] / [Protein]
-
Section 4: Visualized Workflows and Relationships
Caption: Chemical structure of this compound.
Caption: Experimental workflow for protein labeling.
Caption: Decision tree for troubleshooting labeling.
References
Application Note: Labeling of Thiol-Modified Oligonucleotides with BDP TMR Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of oligonucleotides with fluorescent dyes is a cornerstone of modern molecular biology and diagnostics. These labeled probes are indispensable tools for a wide range of applications, including fluorescence microscopy, in situ hybridization (FISH), fluorescence resonance energy transfer (FRET), and fluorescence polarization assays. BDP TMR (borondipyrromethene tetramethylrhodamine) is a bright and photostable fluorophore with spectral properties similar to tetramethylrhodamine (TAMRA).[1] Unlike traditional rhodamine dyes, BDP TMR exhibits a high quantum yield approaching unity and a relatively long fluorescence lifetime, making it particularly well-suited for sensitive and quantitative applications such as fluorescence polarization.[1][2]
This application note provides a detailed protocol for the covalent labeling of thiol-modified oligonucleotides with BDP TMR maleimide. The maleimide functional group reacts specifically with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond, enabling precise, site-specific labeling.[3][4] This targeted conjugation strategy is essential for preserving the biological activity and hybridization properties of the oligonucleotide. We present optimized protocols for the labeling reaction, purification of the conjugate, and its characterization, along with an example of its application in a fluorescence polarization assay.
Materials and Methods
Materials
-
Thiol-modified oligonucleotide: Custom synthesized with a thiol modifier at the desired position (e.g., 5', 3', or internal). The oligonucleotide should be desalted or purified.
-
This compound: (e.g., from Lumiprobe, BroadPharm)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0-7.5. Other suitable buffers include HEPES or Tris, as long as they do not contain thiols.
-
Tris(2-carboxyethyl)phosphine (TCEP): For reduction of disulfide bonds.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the this compound.
-
Nuclease-free water
-
Purification equipment: High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
-
Characterization equipment: UV-Vis spectrophotometer, mass spectrometer.
Experimental Protocols
2.2.1. Preparation of Thiol-Modified Oligonucleotide
Thiol groups on oligonucleotides can form disulfide bonds during storage. To ensure efficient labeling, it is crucial to reduce any existing disulfide bonds.
-
Dissolve the lyophilized thiol-modified oligonucleotide in the Reaction Buffer to a final concentration of 100-500 µM.
-
Add a 10-50 fold molar excess of TCEP to the oligonucleotide solution.
-
Incubate at room temperature for 30-60 minutes. The oligonucleotide solution is now ready for labeling. It is not necessary to remove the excess TCEP before adding the maleimide dye.
2.2.2. Labeling Reaction of Thiol-Oligonucleotide with this compound
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Add a 10-20 fold molar excess of the dissolved this compound to the reduced thiol-oligonucleotide solution.
-
Mix thoroughly by vortexing and protect the reaction from light.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
2.2.3. Purification of BDP TMR-Labeled Oligonucleotide by HPLC
Purification is essential to remove unreacted dye, unlabeled oligonucleotide, and any side products. Reverse-phase HPLC is a highly effective method for this purpose.
-
HPLC System: A reverse-phase HPLC system equipped with a C18 column is recommended.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for elution.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of BDP TMR (~542 nm).
-
The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye. Collect the fractions corresponding to the dual-absorbance peak.
-
Combine the collected fractions and evaporate the solvent using a centrifugal evaporator.
2.2.4. Characterization of the BDP TMR-Labeled Oligonucleotide
-
Concentration and Degree of Labeling (DoL):
-
Resuspend the purified, lyophilized oligonucleotide in nuclease-free water.
-
Measure the absorbance at 260 nm (A260) and ~542 nm (A542).
-
The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.
-
The concentration of the dye can be calculated using the extinction coefficient of BDP TMR at 542 nm.
-
The Degree of Labeling is the molar ratio of the dye to the oligonucleotide.
-
-
Identity Confirmation by Mass Spectrometry:
-
Analyze the purified product by ESI-MS (Electrospray Ionization Mass Spectrometry) or MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) to confirm the covalent attachment of the this compound to the oligonucleotide. The expected mass will be the sum of the mass of the oligonucleotide and the mass of the this compound.
-
Data Presentation
Table 1: Spectroscopic Properties of BDP TMR and BDP TMR-Oligonucleotide Conjugate.
| Parameter | This compound | BDP TMR-Oligonucleotide Conjugate (Expected) |
| Excitation Maximum (λex) | ~542 nm | ~545 nm |
| Emission Maximum (λem) | ~574 nm | ~570 nm |
| Extinction Coefficient (at λmax) | ~80,000 M⁻¹cm⁻¹ | Dependent on oligonucleotide sequence and dye |
| Quantum Yield (Φ) | High (approaching 1.0) | High |
Table 2: Recommended Reaction Conditions for Labeling.
| Parameter | Recommended Value |
| pH | 6.5 - 7.5 |
| Temperature | 4°C or Room Temperature (20-25°C) |
| Reaction Time | 2-16 hours |
| Molar Ratio (Dye:Oligo) | 10:1 to 20:1 |
Application Example: Fluorescence Polarization Assay
Fluorescence polarization (FP) is a powerful technique to monitor molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (the tracer, in this case, the BDP TMR-labeled oligonucleotide) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger molecule (e.g., a protein), the tumbling rate of the tracer slows down, resulting in an increase in the polarization of the emitted light.
Experimental Protocol for a Fluorescence Polarization Binding Assay
-
Prepare a stock solution of the BDP TMR-labeled oligonucleotide (tracer) in a suitable assay buffer (e.g., PBS). A typical starting concentration is 10-100 nM.
-
Prepare a series of dilutions of the binding partner (e.g., a DNA-binding protein) in the same assay buffer.
-
In a microplate, add a fixed concentration of the BDP TMR-labeled oligonucleotide to each well.
-
Add the varying concentrations of the binding partner to the wells. Include a control well with only the labeled oligonucleotide.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for BDP TMR and polarizers.
-
Plot the fluorescence polarization values against the concentration of the binding partner to generate a binding curve and determine the dissociation constant (Kd).
Visualizations
Caption: Experimental workflow for labeling a thiol-modified oligonucleotide with this compound.
Caption: Workflow for a fluorescence polarization binding assay using a BDP TMR-labeled oligonucleotide.
References
Troubleshooting & Optimization
BDP TMR Maleimide Labeling Efficiency Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the maleimide labeling of proteins and other biomolecules with BDP TMR.
Troubleshooting Guide
Our troubleshooting guide is designed to help you diagnose and resolve common problems that can lead to low labeling efficiency.
Problem: Low or No BDP TMR Labeling
If you are observing significantly lower than expected or no fluorescence signal from your labeled protein, consult the following potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inefficient Reduction of Disulfide Bonds | Ensure complete reduction of disulfide bonds by using a sufficient molar excess of a reducing agent like TCEP. Unlike DTT, TCEP does not contain thiol groups that can compete with your protein for the maleimide dye.[1][2][3] It is critical to remove any excess reducing agent before adding the maleimide dye.[1][2] |
| Maleimide Hydrolysis | The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive to thiols. Prepare fresh solutions of the BDP TMR maleimide in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous solutions. |
| Incorrect pH of Reaction Buffer | The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiol groups. Above pH 7.5, reactivity with amines (e.g., lysine residues) increases, leading to non-specific labeling, while below pH 6.5, the reaction rate with thiols decreases. |
| Presence of Competing Thiols or Amines in Buffer | Ensure your reaction buffer is free of extraneous thiols (e.g., from DTT) and primary or secondary amines (e.g., Tris buffer at higher pH). Use buffers like PBS or HEPES at a pH between 7.0 and 7.5. |
| Suboptimal Molar Ratio of Dye to Protein | A typical starting molar ratio for maleimide to protein labeling is 10:1 to 20:1, but this should be optimized for each specific protein. We recommend performing small-scale trial conjugations with varying molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio for your experiment. |
| Protein Precipitation During Labeling | Protein aggregation and precipitation can occur if the labeling reaction conditions are not optimal. This can be caused by excessive labeling, where the properties of the protein are significantly altered. To mitigate this, try lowering the molar ratio of the dye to the protein. |
| Inaccurate Determination of Labeling Efficiency | The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the absorption maximum of the dye. It's important to correct the A280 reading for the dye's contribution. Other methods like mass spectrometry can also provide a precise determination of the number of attached dye molecules. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine, leading to a loss of specificity. Below pH 6.5, the rate of reaction with thiols decreases.
Q2: Why is TCEP recommended over DTT as a reducing agent?
TCEP (tris(2-carboxyethyl)phosphine) is the recommended reducing agent because it does not contain thiol groups. DTT (dithiothreitol), on the other hand, has thiol groups that will compete with the thiols on your protein for reaction with the this compound, which can significantly reduce labeling efficiency. While TCEP is preferred, it's important to note that it can still react with the maleimide group to some extent, so its concentration should be optimized.
Q3: My protein does not have any free cysteine residues. Can I still use maleimide chemistry?
Yes, if your protein contains disulfide bonds, you can treat it with a reducing agent like TCEP to generate free thiol groups. Alternatively, you can introduce thiol groups onto the protein surface using specific thiolation reagents.
Q4: How should I store my this compound?
This compound should be stored at -20°C in the dark and desiccated. It is recommended to prepare stock solutions in an anhydrous solvent such as DMSO or DMF immediately before use. Avoid prolonged exposure to light. Aqueous solutions of maleimides are not recommended for storage due to the risk of hydrolysis.
Q5: What are the primary side reactions to be aware of with maleimide chemistry?
The main side reactions include:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at a pH above 7.5, rendering it unreactive towards thiols.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, leading to non-specific labeling.
-
Thiazine Rearrangement: When labeling an N-terminal cysteine, a rearrangement of the initial succinimidyl thioether to a thiazine structure can occur, particularly at or above physiological pH.
Experimental Protocols
Protocol: this compound Labeling of an Antibody
This protocol provides a general procedure for labeling an antibody with this compound. Optimization may be required for specific antibodies and applications.
1. Antibody Preparation and Reduction: a. Dissolve the antibody to be labeled in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. b. If the antibody contains disulfide bonds that need to be reduced for labeling, add a 10 to 100-fold molar excess of TCEP. c. Incubate the solution at room temperature for 30-60 minutes. To minimize re-oxidation of the thiol groups, it is beneficial to flush the vial with an inert gas like nitrogen or argon.
2. This compound Stock Solution Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution.
3. Conjugation Reaction: a. Add a 10 to 20-fold molar excess of the this compound stock solution to the reduced antibody solution. b. Mix thoroughly and flush the vial with an inert gas. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the Labeled Antibody: a. Remove the unreacted this compound from the labeled antibody using gel filtration (e.g., Sephadex G-25), dialysis, or other suitable chromatography methods.
5. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of BDP TMR (approximately 545 nm, Amax). b. Calculate the corrected protein concentration, accounting for the absorbance of the dye at 280 nm. The correction factor (CF280) for BDP TMR is approximately 0.16.
- Corrected A280 = A280 - (Amax * CF280) c. Calculate the molar concentrations of the protein and the dye. d. The DOL is the molar ratio of the dye to the protein.
Visualizations
Thiol-Maleimide Reaction Pathway
Caption: Michael addition reaction of a protein thiol with this compound.
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A step-by-step workflow for troubleshooting low labeling efficiency.
Factors Affecting this compound Labeling
Caption: Key factors influencing the efficiency of this compound labeling.
References
How to reduce background fluorescence with BDP TMR maleimide
Welcome to the technical support center for BDP TMR maleimide. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize background fluorescence and achieve high-quality results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bright and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2][3] Its spectral properties are similar to tetramethylrhodamine (TMR), making it suitable for the TAMRA channel.[1][2] The maleimide group reacts specifically with thiol (sulfhydryl) groups, primarily on cysteine residues of proteins and peptides, to form stable thioether bonds. This makes it a valuable tool for fluorescently labeling biomolecules in applications such as fluorescence microscopy and fluorescence polarization assays.
Q2: What are the main causes of high background fluorescence when using this compound?
High background fluorescence can generally be attributed to two main sources:
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Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include cellular components like NADH, collagen, and elastin, which often fluoresce in the blue to green spectral range. Fixation methods, particularly those using aldehyde-based fixatives like paraformaldehyde (PFA), can also induce autofluorescence.
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Non-specific Binding: This occurs when the this compound conjugate binds to unintended targets in your sample. This can be caused by several factors, including suboptimal antibody or conjugate concentration, insufficient blocking, inadequate washing, or charge-mediated interactions of the dye with cellular components.
Q3: How can I differentiate between autofluorescence and non-specific binding?
To identify the source of your background signal, it is crucial to run the proper controls:
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Unstained Sample Control: Image a sample that has not been treated with any fluorescent dye or antibody. Any signal detected in this control is due to autofluorescence.
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Secondary Antibody-Only Control (for immunofluorescence): Prepare a sample incubated only with the this compound-conjugated secondary antibody (without the primary antibody). A signal in this control points to non-specific binding of the secondary antibody conjugate.
Q4: What are the recommended storage conditions for this compound?
Upon receipt, this compound should be stored at -20°C in the dark and desiccated. It is shipped at room temperature and can be stable for up to three weeks during this time. Avoid prolonged exposure to light. Stock solutions of the dye in anhydrous DMSO or DMF can be stored at -20°C for up to a month.
Troubleshooting Guide for High Background Fluorescence
This guide will help you diagnose and resolve specific issues leading to high background fluorescence in your experiments.
Issue 1: I'm observing high background fluorescence across my entire sample, even in areas without my target.
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Potential Cause: This could be due to high autofluorescence of the sample or excessive concentration of the this compound conjugate leading to non-specific binding.
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Solution:
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Assess Autofluorescence: Image an unstained sample to determine the level of endogenous fluorescence. If autofluorescence is high, consider using a different fixation method (e.g., ice-cold methanol instead of PFA) or a spectral analysis to distinguish the autofluorescence spectrum from the BDP TMR signal.
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Optimize Conjugate Concentration: A high concentration of the fluorescent conjugate is a common cause of background. Perform a titration to find the optimal concentration that provides a strong specific signal with low background noise.
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Improve Blocking: Inadequate blocking can lead to non-specific binding. Increase the blocking time or try different blocking agents. Using normal serum from the same species as the secondary antibody is often very effective.
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Enhance Washing Steps: Insufficient washing will result in the retention of unbound conjugate. Increase the number and duration of your wash steps to thoroughly remove unbound molecules.
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Issue 2: My negative control (secondary antibody conjugate only, no primary antibody) shows a strong signal.
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Potential Cause: This is a clear indication of non-specific binding of your this compound-conjugated secondary antibody.
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Solution:
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Optimize Secondary Antibody Concentration: The concentration of the secondary antibody conjugate is likely too high. Perform a dilution series to determine the lowest concentration that still provides a good signal in your positive samples.
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Review Blocking Protocol: Your blocking step may be insufficient. Try a different blocking buffer (see table below) or increase the incubation time. The addition of 0.1-0.5% Tween 20 to your blocking and wash buffers can also help reduce non-specific interactions.
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Consider Cross-Adsorbed Secondary Antibodies: If you are working with tissue samples, ensure your secondary antibody has been cross-adsorbed against the species of your sample to minimize cross-reactivity.
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Issue 3: I have successfully labeled my protein, but there is high background after purification.
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Potential Cause: This suggests that there is an excess of unconjugated this compound dye remaining in your sample.
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Solution:
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Improve Purification Method: Standard purification methods for removing unconjugated dye include gel filtration (e.g., G-10 or G-25 columns), dialysis, or spin filtration. Ensure that your chosen method has the appropriate molecular weight cutoff to separate the labeled protein from the free dye.
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Verify Complete Reaction Quenching: After the labeling reaction, you can add a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to quench any unreacted maleimide groups. This will prevent the free dye from binding non-specifically to other components during your experiment.
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Quantitative Data Summary
Table 1: Comparison of Common Blocking Reagents
| Blocking Reagent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Inexpensive and widely used. | Can sometimes mask certain antigens. |
| Normal Serum | 5-10% in PBS/TBS | Highly effective for reducing non-specific binding. | More expensive; must match the host species of the secondary antibody. |
| Non-fat Dry Milk / Casein | 1-5% in PBS/TBS | Inexpensive and effective for many applications. | Incompatible with biotin-avidin systems; may contain phosphoproteins that interfere with phospho-specific antibody detection. |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | Less likely to cross-react with mammalian antibodies. | May not be as effective as serum for tissues with high background. |
| Commercial Blockers | Per Manufacturer's Instructions | Optimized formulations for low background. | Generally more expensive. |
Table 2: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (Absorbance) | 545 nm |
| Emission Maximum | 570 nm |
| Fluorescence Quantum Yield | 0.95 |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ |
| Solubility | Good in DMSO, DMF, DCM |
Key Experimental Protocols
Protocol 1: Labeling Protein Thiols with this compound
This protocol provides a general guideline for conjugating this compound to proteins containing cysteine residues.
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Prepare the Protein:
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Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris, ensuring no thiols are present in the buffer). A typical protein concentration is 1-10 mg/mL.
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Optional (Disulfide Bond Reduction): If your protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine). Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye, as it will compete for the reaction.
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Prepare the Dye Stock Solution:
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Allow the vial of this compound to warm to room temperature.
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Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.
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Conjugation Reaction:
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Add a 10-20x molar excess of the this compound stock solution to the protein solution.
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Mix thoroughly and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification:
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Remove excess, unreacted dye by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration with an appropriate molecular weight cutoff.
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Determine Degree of Labeling (DOL):
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Measure the absorbance of the purified conjugate at 280 nm (for protein) and 545 nm (for BDP TMR).
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Calculate the DOL to determine the average number of dye molecules per protein molecule.
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Protocol 2: Optimized Immunofluorescence Staining to Minimize Background
This protocol is designed for cultured cells and incorporates best practices to reduce background fluorescence.
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Sample Preparation:
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Grow cells on glass coverslips to approximately 70-80% confluency.
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-
Fixation:
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Recommended for Low Background: Fix with ice-cold 100% methanol at -20°C for 10 minutes. This method also permeabilizes the cells.
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Alternative (PFA): Fix with 4% PFA in PBS for 15 minutes at room temperature. Note: PFA can increase autofluorescence.
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-
Permeabilization (for PFA-fixed samples):
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If you used PFA and your target is intracellular, incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
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Wash three times with PBS for 5 minutes each.
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Blocking:
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Incubate samples in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
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Primary Antibody Incubation:
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Dilute the primary antibody to its pre-optimized concentration in the blocking buffer.
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Incubate for 1 hour at room temperature or overnight at 4°C.
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Washing:
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Wash samples thoroughly three times with PBS for 5 minutes each. This step is critical for removing unbound primary antibody.
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Secondary Antibody Incubation:
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Dilute the this compound-conjugated secondary antibody in blocking buffer to its optimal, pre-determined concentration.
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Incubate for 1 hour at room temperature, protected from light.
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Final Washes:
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Wash samples three times with PBS for 5 minutes each, protected from light.
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Mounting and Imaging:
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Mount the coverslips on microscope slides using an anti-fade mounting medium.
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Image the samples using appropriate filter sets for BDP TMR (TAMRA channel).
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Visual Guides
Caption: A decision tree to troubleshoot high background fluorescence.
Caption: Workflow for labeling proteins with this compound.
References
BDP TMR Maleimide Technical Support Center: Troubleshooting Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the photobleaching of BDP TMR maleimide, a bright and widely used fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectral properties?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is a bright and photostable fluorophore commonly used for labeling proteins and other molecules containing thiol groups (cysteines) via the maleimide functional group.[1][2] Its key spectral properties are summarized in the table below.
| Property | Value |
| Excitation Maximum | ~545 nm[3][4] |
| Emission Maximum | ~570 nm[3] |
| Fluorescence Quantum Yield | ~0.95 |
| Molar Extinction Coefficient | High (Specific value not consistently reported) |
| Solubility | Good in DCM, DMF, and DMSO |
Q2: What is photobleaching and why is it a concern for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its ability to fluoresce. While BDP TMR is considered a relatively photostable dye, intense or prolonged illumination, especially in the presence of oxygen, can lead to the generation of reactive oxygen species (ROS) that chemically damage the dye molecule and diminish its fluorescent signal. This can compromise the quality and quantitative accuracy of fluorescence microscopy experiments.
Q3: How does the photostability of this compound compare to other common fluorophores?
BODIPY dyes, including BDP TMR, are generally known for their superior photostability compared to traditional fluorophores like fluorescein. However, direct quantitative comparisons are highly dependent on the specific experimental conditions (e.g., illumination intensity, buffer composition, and the local environment of the dye).
| Fluorophore Class | General Photostability Ranking | Notes |
| BODIPY Dyes (e.g., BDP TMR) | High | Generally more photostable than fluoresceins and some rhodamines. |
| Alexa Fluor Dyes | High | A wide range of photostable dyes are available. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Moderate to High | Photostability varies depending on the specific dye and conditions. |
| Rhodamine Dyes (e.g., TAMRA, ROX) | Moderate | BDP TMR is spectrally similar to TAMRA but is brighter and more photostable. |
| Fluorescein (FITC) | Low | Prone to rapid photobleaching. |
Q4: What are the primary strategies to minimize photobleaching of this compound?
The key strategies to minimize photobleaching can be categorized into three main areas:
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Chemical Environment Optimization: The use of antifade reagents in mounting media for fixed cells or in imaging buffers for live cells can significantly reduce photobleaching by scavenging reactive oxygen species.
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Imaging Parameter Optimization: Reducing the intensity and duration of excitation light exposure is a critical factor in preserving the fluorescent signal.
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Proper Experimental Technique: Careful sample preparation and handling can also contribute to reduced photobleaching.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Signal Loss During Imaging | - High excitation light intensity.- Long exposure times.- Absence of antifade reagents.- High oxygen concentration in the imaging medium. | - Reduce laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio.- Use the shortest possible exposure time.- For fixed samples, use a commercial antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®).- For live-cell imaging, consider using an oxygen scavenging system or a commercial live-cell antifade reagent. |
| Weak Initial Fluorescence Signal | - Low labeling efficiency.- Incorrect filter set.- pH of the imaging buffer is not optimal. | - Optimize the labeling protocol to ensure efficient conjugation of the dye to the target molecule.- Ensure the use of a filter set appropriate for the excitation and emission maxima of BDP TMR (~545/570 nm).- While BODIPY dyes are generally less sensitive to pH than fluorescein, ensure the imaging buffer is within a physiological pH range (7.0-7.4). |
| High Background Fluorescence | - Excess, unbound this compound.- Non-specific binding of the labeled molecule. | - Ensure thorough washing steps after the labeling procedure to remove all unbound dye.- Include appropriate blocking steps in your staining protocol to prevent non-specific binding. |
| Appearance of Red-Shifted Fluorescence | - High local concentration of the dye can lead to the formation of excimers or aggregates, which may emit at longer wavelengths. | - Reduce the labeling density or the concentration of the labeled molecule to avoid aggregation. |
Experimental Protocols
Protocol 1: Quantifying the Photobleaching Rate of this compound
This protocol provides a method to determine the photobleaching half-life (t½) of this compound in your experimental setup.
Materials:
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This compound-labeled sample (fixed or live cells)
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Fluorescence microscope with time-lapse imaging capabilities
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Image analysis software (e.g., ImageJ/Fiji)
Procedure:
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Sample Preparation: Prepare your this compound-labeled sample as you would for a standard imaging experiment.
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Image Acquisition:
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Locate a region of interest (ROI) with good labeling and a representative signal intensity.
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Set the imaging parameters (excitation intensity, exposure time, gain) to match those you would use in your actual experiment. It is crucial to keep these parameters constant throughout the time-lapse acquisition.
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Acquire a time-lapse series of images of the same ROI. The time interval and total duration will depend on the photostability of your sample, but a good starting point is to acquire an image every 5-10 seconds for 5-10 minutes.
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Data Analysis (using ImageJ/Fiji):
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Open the time-lapse image series in ImageJ/Fiji.
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Select an ROI that encompasses a fluorescently labeled structure.
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Measure the mean fluorescence intensity within the ROI for each time point in the series.
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To correct for background, select an ROI in a region with no fluorescent signal and measure the mean intensity at each time point. Subtract the background intensity from the corresponding signal ROI intensity.
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Plot the background-corrected mean fluorescence intensity as a function of time.
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Normalize the intensity values by dividing each value by the initial intensity (at time = 0).
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The photobleaching half-life (t½) is the time it takes for the normalized fluorescence intensity to decrease to 0.5.
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Protocol 2: Thiol-Reactive Labeling of a Protein with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing free thiols.
Materials:
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Protein to be labeled (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.2-7.5)
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This compound
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Anhydrous DMSO or DMF
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(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds
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Size-exclusion chromatography column for purification
Procedure:
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Prepare the Protein:
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Dissolve the protein in a degassed, thiol-free buffer at a suitable concentration.
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If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
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Prepare the Dye:
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
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Conjugation Reaction:
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Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.
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Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
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Purification:
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Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
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The labeled protein will elute in the initial fractions, while the free dye will be retained on the column.
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Characterization:
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Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~545 nm (for the BDP TMR dye).
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Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process of BDP TMR.
Caption: A logical workflow for troubleshooting photobleaching of this compound.
References
Effect of reducing agents on BDP TMR maleimide labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP TMR maleimide for labeling proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why are reducing agents necessary for this compound labeling?
A1: this compound specifically reacts with free sulfhydryl (thiol) groups (-SH) on cysteine residues. In many proteins, particularly antibodies, cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.[1][2] Reducing agents are required to cleave these disulfide bonds, exposing the free thiol groups and making them available for conjugation with the this compound dye.[1]
Q2: What are the key differences between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) as reducing agents for this compound labeling?
A2: The primary difference lies in their chemical structure and its impact on the labeling reaction.
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Dithiothreitol (DTT): DTT contains thiol groups, which are essential for its function as a reducing agent. However, these same thiol groups will compete with the thiol groups on the target protein for reaction with the this compound. This competition significantly reduces labeling efficiency.[1] Therefore, it is crucial to remove excess DTT before adding the maleimide dye.[3]
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Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a phosphine-based reducing agent and does not contain thiol groups. This makes it a more compatible choice for maleimide labeling reactions as it does not directly compete for the dye in the same way DTT does. For this reason, TCEP is often the recommended reducing agent.
Q3: Can TCEP still inhibit my this compound labeling reaction?
A3: Yes. While TCEP is generally preferred over DTT, it can still interfere with the labeling reaction. Studies have shown that TCEP can react with the maleimide group, leading to a reduction in labeling efficiency. The rate of this reaction can be comparable to the reaction between the maleimide and the target cysteine thiol. Therefore, while TCEP is less detrimental than DTT, its concentration and the reaction conditions should be carefully optimized. For optimal labeling, removal or in-situ quenching of TCEP before adding the maleimide is recommended.
Q4: What is the optimal pH for this compound labeling?
A4: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. Within this pH range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines. At a pH above 7.5, the reactivity toward primary amines and the hydrolysis of the maleimide group can increase, leading to non-specific labeling and reduced efficiency. Below pH 7.0, the reaction rate with thiols decreases.
Q5: My labeling efficiency is low. What are the common causes and how can I troubleshoot this?
A5: Low labeling efficiency can be due to several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Presence of reducing agent during labeling. | DTT must be removed before adding the maleimide dye. Use a desalting column or dialysis. For TCEP, while less reactive than DTT, its removal is still recommended for optimal results. Consider in-situ quenching of TCEP if removal is not feasible. |
| Inefficient reduction of disulfide bonds. | Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP) and the incubation time. A 10-fold molar excess of TCEP is often sufficient. | |
| Re-oxidation of thiols. | Perform the reduction and labeling steps in a degassed buffer and under an inert gas (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds. | |
| Hydrolysis of this compound. | Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. Avoid storing the dye in aqueous solutions. | |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. | |
| Insufficient molar excess of the dye. | A 10- to 20-fold molar excess of the maleimide dye over the protein is typically recommended as a starting point. | |
| Protein Precipitation | High concentration of organic solvent. | If using an organic solvent like DMSO or DMF to dissolve the dye, ensure the final concentration in the reaction mixture does not exceed 10-15% for most proteins. |
| Change in protein properties after labeling. | Labeling can alter the properties of your protein. Lowering the molar ratio of the label to the molecule might help. | |
| Loss of Protein Activity | Labeling of critical cysteine residues. | If the labeled cysteine is in or near an active site, protein function can be compromised. Consider site-directed mutagenesis to move the labeling site if possible. |
| Modification of non-thiol residues. | At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues). Ensure the reaction is performed within the optimal pH range. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
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Prepare the Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, Tris, or HEPES) at a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.
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Add TCEP: Add a 10- to 100-fold molar excess of TCEP to the protein solution.
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Incubate: Incubate the mixture for 30-60 minutes at room temperature or 37°C to ensure complete reduction of the disulfide bonds.
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Remove TCEP: Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or through dialysis against the reaction buffer. This step is critical for achieving high labeling efficiency.
Protocol 2: Labeling of Reduced Protein with this compound
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Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution.
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Perform Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced and purified protein solution.
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Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification: Remove the unreacted this compound from the labeled protein using a desalting column, dialysis, or other suitable chromatography methods.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Competing reactions in the presence of TCEP.
Caption: Thiol-maleimide conjugation reaction.
References
How to handle BDP TMR maleimide precipitation during labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with BDP TMR maleimide during protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my aqueous reaction buffer. What is the cause and how can I prevent this?
A1: this compound, like many fluorescent dyes, has poor aqueous solubility.[1] Precipitation upon addition to an aqueous buffer is a common issue. The primary cause is the hydrophobic nature of the dye molecule.
To prevent this, it is essential to first dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][2] This stock solution should then be added to the aqueous protein solution while vortexing to ensure rapid and uniform mixing, minimizing localized high concentrations of the dye that can lead to precipitation.[3] If precipitation still occurs, you can try increasing the percentage of the organic co-solvent in the final reaction mixture, though care must be taken not to denature your protein.[1]
Q2: I've prepared my this compound in DMSO, but I still see precipitation in my labeling reaction. What else could be wrong?
A2: Several factors beyond initial dye solubility can contribute to precipitation during the labeling reaction:
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High Dye-to-Protein Molar Ratio: Using a large excess of the hydrophobic dye can lead to the formation of dye aggregates that precipitate out of solution. It can also lead to protein precipitation if the resulting conjugate is too hydrophobic. A typical starting molar ratio of dye to protein is 10:1 to 20:1. This should be optimized for your specific protein.
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Suboptimal pH: The ideal pH range for the maleimide-thiol reaction is 6.5-7.5. While the primary reason for this pH range is to ensure the reactivity of the thiol group and the stability of the maleimide, significant deviations might affect protein solubility and contribute to precipitation.
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Protein Concentration: Very high protein concentrations can sometimes lead to aggregation and precipitation, especially after modification with a hydrophobic dye. A recommended protein concentration for labeling is between 1-10 mg/mL.
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Inadequate Co-solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO) in your reaction mixture may be too low to maintain the solubility of the dye, especially at higher dye concentrations. You can try increasing the final DMSO concentration, for instance, up to 20%, but the stability of your specific protein in the presence of organic solvents should be considered.
Q3: Can the storage and handling of this compound affect its solubility and performance?
A3: Yes, proper storage and handling are crucial. This compound should be stored at -20°C in the dark and protected from moisture. The maleimide group is susceptible to hydrolysis, which can occur if the compound is exposed to moisture, rendering it unable to react with thiols. It is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF and store them at -20°C for no longer than one month. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q4: My protein has disulfide bonds. Do I need to reduce them, and could this process be related to the precipitation I'm observing?
A4: Maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds. Therefore, if you intend to label cysteine residues involved in disulfide bridges, you must first reduce them. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective and generally does not need to be removed before adding the maleimide reagent.
The reduction step itself is unlikely to cause precipitation of the dye. However, the unfolding of the protein upon reduction of structurally important disulfide bonds could expose hydrophobic patches, potentially leading to protein aggregation and precipitation, which might be exacerbated by the addition of the hydrophobic dye.
Troubleshooting Guide
If you are experiencing precipitation during your this compound labeling experiment, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation of Dye | Poor aqueous solubility of this compound. | Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Add the stock solution to the reaction buffer dropwise while vortexing. |
| Precipitation During Incubation | High dye-to-protein molar ratio leading to dye or protein aggregation. | Optimize the dye-to-protein molar ratio. Start with a 10:1 to 20:1 ratio and perform a titration to find the optimal ratio for your protein. |
| Insufficient co-solvent in the final reaction volume. | Increase the percentage of organic co-solvent (e.g., DMSO) in the final reaction mixture. This should be done cautiously, keeping in mind the tolerance of your protein to organic solvents. | |
| Suboptimal reaction pH affecting protein stability. | Ensure the reaction buffer pH is between 7.0 and 7.5. Use buffers such as PBS, Tris, or HEPES that do not contain thiols. | |
| Protein instability and aggregation. | Confirm the stability of your protein under the labeling conditions (pH, temperature, buffer) without the dye. Consider adding stabilizers if your protein is prone to aggregation. | |
| Low or No Labeling Efficiency | Hydrolysis of the maleimide group. | Prepare fresh dye stock solutions in anhydrous DMSO or DMF. Avoid storing aqueous solutions of the dye. |
| Insufficient reduction of disulfide bonds. | If labeling internal cysteines, ensure complete reduction of disulfide bonds using an appropriate concentration of a reducing agent like TCEP (a 10-100 fold molar excess is common). | |
| Presence of interfering substances in the buffer. | Ensure your buffer is free of thiols (unless used for reduction and subsequently removed) and primary amines (e.g., Tris at higher pH) which can react with the maleimide. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture, for up to one month.
Protocol 2: Standard Labeling of a Thiol-Containing Protein
-
Protein Preparation: Dissolve your thiol-containing protein in a degassed reaction buffer (e.g., 10-100 mM PBS, Tris, or HEPES at pH 7.0-7.5) to a concentration of 1-10 mg/mL. Degas the buffer by applying a vacuum or by bubbling with an inert gas like nitrogen or argon to prevent oxidation of thiols.
-
(Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-60 minutes at room temperature.
-
Labeling Reaction: While gently vortexing the protein solution, add the desired amount of the 10 mM this compound stock solution to achieve a 10:1 to 20:1 molar ratio of dye to protein.
-
Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.
-
Purification: Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
Visualizing the Workflow and Chemistry
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Reaction between a protein's thiol group and this compound.
References
Technical Support Center: Maleimide-Thiol Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with maleimide-thiol conjugation chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in maleimide-thiol conjugations?
A1: The most prevalent side reactions include:
-
Hydrolysis of the maleimide ring: This reaction opens the maleimide ring to form a maleamic acid derivative that is unreactive towards thiols.[1][2]
-
Retro-Michael reaction (thiol exchange): The formed thioether bond can be reversible, especially in environments with high concentrations of other thiols, leading to the exchange of the conjugated molecule.[1][3][4]
-
Reaction with primary amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as the side chains of lysine residues.
-
Thiazine rearrangement: This specific side reaction can occur when conjugating to an N-terminal cysteine, resulting in a structural rearrangement to a stable six-membered thiazine ring.
Q2: What is the optimal pH for a maleimide-thiol conjugation reaction?
A2: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is minimized. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.
Q3: How can I prevent the hydrolysis of my maleimide-containing reagent?
A3: To prevent premature hydrolysis of your maleimide reagent, you should:
-
Perform the conjugation reaction within the optimal pH range of 6.5-7.5.
-
Always use freshly prepared aqueous solutions of maleimide-containing reagents.
-
For storage, dissolve maleimide reagents in a dry, biocompatible organic solvent such as DMSO or DMF.
-
If possible, consider performing the reaction at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis, though this will also slow down the conjugation reaction.
Q4: My final conjugate is unstable. What is the likely cause and how can I fix it?
A4: Instability of the final conjugate is often due to the retro-Michael reaction, where the thioether bond breaks and the conjugated molecule is exchanged, particularly in the presence of other thiols like glutathione in vivo. To address this, you can intentionally hydrolyze the thiosuccinimide ring after the conjugation is complete. This is typically achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period. The resulting ring-opened product is significantly more stable and not susceptible to the retro-Michael reaction.
Troubleshooting Guides
Problem: Low or No Conjugation Efficiency
| Potential Cause | Troubleshooting Step | Detailed Recommendations |
| Maleimide Hydrolysis | Optimize reaction buffer pH and reagent handling. | Maintain the reaction pH between 6.5 and 7.5. Prepare aqueous solutions of maleimide reagents immediately before use. Store stock solutions in anhydrous DMSO or DMF. |
| Thiol Oxidation | Reduce disulfide bonds and prevent re-oxidation. | Pre-treat your protein or peptide with a reducing agent. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed prior to conjugation. Degas buffers and include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. |
| Suboptimal pH | Adjust the reaction buffer pH. | Ensure the pH is within the 6.5-7.5 range. At pH values below 6.5, the reaction rate slows down significantly. |
| Incorrect Stoichiometry | Optimize the molar ratio of maleimide to thiol. | A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application. |
| Inaccessible Cysteine Residues | Ensure the target thiol is available for reaction. | The target cysteine may be buried within the protein's structure or part of a disulfide bond. Ensure complete reduction of disulfides. |
Problem: Presence of Undesired Side Products
| Side Product | Avoidance Strategy | Detailed Recommendations |
| Hydrolyzed Maleimide | Control pH and reaction time. | Maintain pH between 6.5 and 7.5. Minimize the reaction time by monitoring the reaction progress. |
| Amine Adducts | Maintain a pH below 7.5. | The reaction of maleimides with amines is more prevalent at pH values above 7.5. |
| Thiazine Rearrangement Product | Adjust pH for N-terminal cysteine conjugations. | Perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated and less nucleophilic. If possible, avoid using peptides with an N-terminal cysteine for conjugation. |
Quantitative Data Summary
| Parameter | Condition | Value/Observation | Reference |
| Reaction Rate | pH 7.0 | Maleimide-thiol reaction is ~1,000 times faster than maleimide-amine reaction. | |
| Optimal pH Range | For conjugation | 6.5 - 7.5 | |
| pH for Amine Reactivity | Side reaction | Competes with thiol reaction above pH 7.5. | |
| pH for Hydrolysis | Side reaction | Rate increases significantly above pH 7.5. | |
| Reagent Storage | Long-term | Anhydrous DMSO or DMF | |
| Reagent Storage (Aqueous) | Short-term | pH 6.0-6.5 at 4°C | |
| Reactivity Loss in Storage | Maleimide-functionalized nanoparticles at 4°C for 7 days | ~10% decrease in reactivity | |
| Reactivity Loss in Storage | Maleimide-functionalized nanoparticles at 20°C for 7 days | ~40% loss of reactivity |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
-
Protein Preparation: If your protein contains disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature in a degassed buffer (e.g., phosphate buffered saline, pH 7.2, with 1-5 mM EDTA). If using DTT, remove the excess reducing agent using a desalting column.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the reduced protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any excess maleimide. Incubate for an additional 15-30 minutes.
-
Purification: Purify the conjugate using a suitable method such as size exclusion chromatography (SEC) to remove unreacted reagents and the quenching agent.
Protocol for Post-Conjugation Stabilization
-
Confirm Conjugation: After purification, confirm the formation of the initial conjugate using an appropriate analytical method (e.g., HPLC, mass spectrometry).
-
pH Adjustment: Adjust the pH of the conjugate solution to 8.5-9.0.
-
Incubation for Hydrolysis: Incubate the solution at room temperature or 37°C. Monitor the ring-opening of the thiosuccinimide by mass spectrometry until the hydrolysis is complete.
-
Re-neutralization: Adjust the pH of the stabilized conjugate solution back to 7.0-7.5 for storage or downstream applications.
Visualizations
References
Technical Support Center: Labeling Low-Concentration Protein Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with labeling low-concentration protein samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the labeling of low-concentration protein samples.
Issue 1: Low or No Labeling Efficiency
Question: I am observing very low or no incorporation of the label onto my protein. What are the possible causes and how can I troubleshoot this?
Answer:
Low labeling efficiency is a common challenge, especially with dilute protein samples. The kinetics of the labeling reaction are highly dependent on the concentration of both the protein and the labeling reagent.[1] Several factors could be contributing to this issue.
Possible Causes and Solutions:
-
Suboptimal Protein Concentration: The concentration of your protein may be too low for efficient labeling. Higher protein concentrations generally lead to better labeling efficiency.[2][3][4]
-
Recommendation: If possible, concentrate your protein sample. Many protocols recommend a protein concentration of at least 1-2 mg/mL, with higher concentrations up to 10 mg/mL being preferable.[2] For some methods, concentrations as low as 0.1 mg/mL may be feasible with optimization.
-
-
Inappropriate Buffer Composition: The buffer system can significantly impact the labeling reaction.
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Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the labeling reagent (e.g., NHS esters), drastically reducing labeling efficiency.
-
Recommendation: Ensure your protein is in an amine-free buffer like PBS (Phosphate Buffered Saline), MES, or HEPES. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
Incorrect pH: The pH of the reaction buffer is critical. For amine-reactive labeling (e.g., with NHS esters), the optimal pH range is typically 7.2-8.5. At a lower pH, the target amine groups on the protein are protonated and less reactive. At a higher pH, hydrolysis of the labeling reagent can become a significant competing reaction.
-
Recommendation: Verify the pH of your reaction buffer. For difficult-to-label proteins, you might consider increasing the pH to 8 or 9, though this should be done cautiously as it can also increase the rate of reagent hydrolysis.
-
-
Insufficient Molar Excess of Labeling Reagent: At low protein concentrations, a higher molar excess of the labeling reagent may be needed to drive the reaction forward.
-
Recommendation: Increase the molar ratio of the labeling reagent to the protein. A common starting point is a 10:1 to 40:1 molar excess. For protein samples at ≤ 2 mg/mL, a ≥ 20-fold molar excess of biotin may be required. However, be aware that excessive labeling can lead to protein precipitation or loss of function.
-
-
Inactive Labeling Reagent: Labeling reagents, particularly NHS esters, are moisture-sensitive and can hydrolyze over time, rendering them inactive.
-
Recommendation: Use a fresh stock of the labeling reagent. Dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use.
-
-
Reaction Time and Temperature: The incubation time and temperature may not be optimal.
-
Recommendation: If you suspect hydrolysis of the labeling reagent is an issue, you can try performing the reaction at 4°C overnight. Conversely, to increase the reaction rate, you can lengthen the incubation time at room temperature.
-
Logical Workflow for Troubleshooting Low Labeling Efficiency:
Issue 2: Protein Precipitation During or After Labeling
Question: My protein has precipitated out of solution after the labeling reaction. Why did this happen and what can I do to prevent it?
Answer:
Protein precipitation is a sign that the stability of your protein has been compromised, which can be caused by several factors related to the labeling process.
Possible Causes and Solutions:
-
Over-labeling: The addition of too many label molecules can alter the net charge, isoelectric point (pI), and solubility of the protein, leading to aggregation and precipitation.
-
Recommendation: Reduce the molar excess of the labeling reagent to the protein. You can perform a titration with different molar ratios to find the optimal level of labeling that maintains protein solubility.
-
-
High Concentration of Organic Solvent: The labeling reagent is often dissolved in an organic solvent like DMSO or DMF. Adding too much of this solvent to your aqueous protein solution can cause the protein to precipitate.
-
Recommendation: Minimize the volume of organic solvent used to dissolve the labeling reagent. If possible, use a water-soluble form of the labeling reagent.
-
-
Inappropriate Buffer Conditions: As with labeling efficiency, the buffer pH can affect protein stability. If the labeling reaction causes a shift in the buffer pH to the protein's isoelectric point, it can precipitate.
-
Recommendation: Ensure your buffer has sufficient buffering capacity and that the pH is not close to the pI of your protein.
-
Experimental Workflow to Optimize Labeling and Avoid Precipitation:
Data Summary Tables
Table 1: Recommended Protein Concentrations for Labeling
| Recommended Minimum Concentration | Preferable Concentration Range | Notes | References |
| 1-2 mg/mL | 2-10 mg/mL | Higher concentrations improve labeling efficiency. | |
| 0.1 - 0.25 mg/mL | - | May be feasible but requires optimization (e.g., longer incubation, higher molar excess of label). |
Table 2: Influence of Protein Concentration on Molar Incorporation (Example with Murine IgG)
| Protein Concentration (mg/mL) | Molar Incorporation (Fluorescein Label) | Molar Incorporation (Biotin Label) |
| 1.0 | 5.0 | 5.0 |
| 0.5 | 4.2 | 4.2 |
| 0.25 | 3.6 | 2.6 |
| 0.1 | 2.7 | 1.6 |
Data adapted from Molecular Devices Application Note. Conditions: 20:1 molar coupling ratio, pH 7.0, 2 hours reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the absolute minimum protein concentration I can use for labeling?
While higher concentrations (≥1-2 mg/mL) are strongly recommended, labeling at concentrations as low as 0.1 mg/mL may be possible. However, at such low concentrations, you will likely need to adjust other reaction parameters to compensate, such as increasing the molar excess of the labeling reagent and/or extending the incubation time to achieve sufficient labeling.
Q2: My buffer contains Tris. Can I still proceed with amine-reactive labeling?
It is highly discouraged. Buffers containing primary amines like Tris or glycine will compete with the primary amines on your protein for the amine-reactive label (e.g., NHS ester), which will significantly reduce the labeling efficiency of your target protein. It is essential to perform a buffer exchange into an amine-free buffer such as PBS, MES, or HEPES before starting the labeling reaction.
Q3: How do I determine if my labeling reaction was successful?
The success of a labeling reaction is typically quantified by determining the Degree of Labeling (DOL), which is the average number of label molecules conjugated to each protein molecule. A common method to determine the DOL is through spectrophotometry. This involves measuring the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label (e.g., ~495 nm for FITC). The concentrations of the protein and the label can then be calculated using their respective molar extinction coefficients to determine the molar ratio.
Q4: Can over-labeling my protein be a problem even if it doesn't precipitate?
Yes. Excessive labeling, even if it doesn't cause immediate precipitation, can still be problematic. It can lead to:
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Loss of Function: If the label attaches to amino acids in the active site or binding interface of the protein, it can inhibit its biological activity.
-
Fluorescence Quenching: In the case of fluorescent labels, attaching too many fluorophores in close proximity can cause them to quench each other, leading to a weaker signal than expected.
-
Increased Non-Specific Binding: Over-modification can alter the protein's properties, potentially leading to increased non-specific binding in downstream applications.
Q5: How should I store my labeled protein?
The optimal storage conditions depend on the specific protein. However, general recommendations are to store the purified labeled protein at 4°C for short-term storage (a few weeks) or at -20°C to -80°C for long-term storage. If the protein is labeled with a fluorescent dye, it should be protected from light to prevent photobleaching. Aliquoting the labeled protein into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles.
References
BDP TMR Maleimide Conjugation: A Technical Guide to Optimizing pH for Enhanced Efficiency
An in-depth resource for researchers, scientists, and drug development professionals on the critical role of pH in the successful conjugation of BDP TMR maleimide to thiol-containing molecules.
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the labeling of proteins, peptides, and other biomolecules with this compound. A primary focus is placed on the impact of reaction pH on conjugation efficiency, specificity, and the stability of the final conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] This range provides an effective balance between the nucleophilicity of the thiol group and the stability of the maleimide ring.[3]
Q2: Why is the reaction pH so critical for the success of the conjugation?
The reaction pH is a critical parameter for several reasons:
-
Thiol Reactivity: The reactive species in this conjugation is the thiolate anion (-S⁻). At acidic pH, the thiol group (-SH) is protonated and less nucleophilic, leading to a significantly slower reaction rate.[1] As the pH increases towards the pKa of the thiol (typically around 8.5), the concentration of the more reactive thiolate anion increases, accelerating the conjugation reaction.
-
Maleimide Stability: The maleimide group is susceptible to hydrolysis, a reaction that opens the maleimide ring to form a non-reactive maleamic acid.[2] The rate of this hydrolysis reaction increases significantly at pH values above 7.5.
-
Reaction Specificity: At pH values above 7.5, maleimides can begin to react with other nucleophilic groups, most notably the primary amines of lysine residues, leading to non-specific labeling and a heterogeneous product. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.
Q3: What happens if I perform the conjugation at a pH below 6.5?
At a pH below 6.5, the rate of the conjugation reaction will be significantly reduced due to the lower concentration of the reactive thiolate anion. This can lead to incomplete labeling and low conjugation efficiency, even with extended reaction times.
Q4: What are the consequences of performing the conjugation at a pH above 7.5?
Performing the conjugation at a pH above 7.5 is generally not recommended due to two primary side reactions:
-
Increased Maleimide Hydrolysis: The maleimide ring of the BDP TMR dye will be more rapidly hydrolyzed to an unreactive maleamic acid, reducing the amount of dye available for conjugation and lowering the overall efficiency.
-
Loss of Specificity: The maleimide group can react with primary amines, such as the side chain of lysine residues, leading to non-specific labeling of your biomolecule.
Q5: Are there any specific side reactions I should be aware of when labeling a peptide with an N-terminal cysteine?
Yes, when labeling a peptide with an N-terminal cysteine, a side reaction known as thiazine rearrangement can occur at neutral or basic pH. This involves the N-terminal amine attacking the newly formed succinimidyl thioether, resulting in a stable six-membered thiazine ring. To minimize this, performing the conjugation at a more acidic pH (e.g., pH < 7) is recommended to keep the N-terminal amine protonated and less reactive.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Prepare a fresh buffer and carefully adjust the pH to 7.0-7.2. Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and Tris, provided they do not contain free thiols. |
| Oxidized Thiols: The thiol groups on your molecule have formed disulfide bonds, which are unreactive with maleimides. | Reduce disulfide bonds prior to conjugation using a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Degas all buffers to remove oxygen and prevent re-oxidation. | |
| Hydrolyzed this compound: The maleimide dye has been prematurely hydrolyzed. | Prepare aqueous solutions of this compound immediately before use. For storage, dissolve the dye in a dry, biocompatible organic solvent such as DMSO or DMF. | |
| Non-specific Labeling | High Reaction pH: The pH of the reaction buffer is above 7.5, leading to reactions with amines. | Lower the pH of the reaction buffer to within the 6.5-7.5 range to ensure chemoselectivity for thiols. |
| Precipitation of Molecule During Reaction | High Organic Solvent Concentration: this compound is often dissolved in DMSO or DMF, and a high percentage of organic solvent in the final reaction volume can denature proteins. | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 10%. |
| Dye Aggregation: The dye may not be fully soluble in the aqueous reaction buffer. | Ensure the dye stock solution is fully dissolved before adding it to the protein solution. Add the dye stock solution dropwise to the protein solution while gently stirring. |
Quantitative Data on the Impact of pH
While precise conjugation efficiencies are dependent on the specific biomolecule, the following table provides a summary of the expected outcomes at different pH values based on the known reaction kinetics and stability of the maleimide group.
| pH | Thiol Reactivity | Maleimide Stability (vs. Hydrolysis) | Amine Reactivity (Non-specific) | Overall Conjugation Efficiency |
| < 6.0 | Very Low | High | Very Low | Very Low |
| 6.5 - 7.5 | Good to Excellent | Good | Low | Optimal |
| 7.5 - 8.5 | Excellent | Moderate to Low | Increasing | Suboptimal to Low |
| > 8.5 | Excellent | Very Low | High | Very Low and Non-specific |
Experimental Protocols
Protocol 1: Standard this compound Conjugation to a Protein
This protocol outlines a general procedure for labeling a protein with this compound.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Reducing Agent (Optional): 10 mM TCEP solution
-
Purification: Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
If the protein contains disulfide bonds that need to be labeled, add TCEP to a final concentration of 1-5 mM and incubate for 30-60 minutes at room temperature.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.
-
-
Perform the Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Add the dye dropwise while gently stirring.
-
Protect the reaction mixture from light by wrapping the vial in aluminum foil.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purify the Conjugate:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP TMR (approximately 545 nm).
-
Protocol 2: Quantifying Maleimide Hydrolysis Rate
This protocol can be used to assess the stability of this compound in different buffers.
Materials:
-
This compound
-
Anhydrous DMSO
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 8.0, 9.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution into each of the reaction buffers to a final concentration suitable for absorbance measurements (typically in the low micromolar range).
-
Immediately measure the absorbance of the maleimide at its characteristic wavelength (around 300 nm). Note: BDP TMR also absorbs in this region, so a baseline subtraction or monitoring a unique maleimide peak is necessary.
-
Incubate the solutions at a controlled temperature (e.g., 25°C).
-
Periodically measure the absorbance at the same wavelength over several hours.
-
The decrease in absorbance corresponds to the hydrolysis of the maleimide ring. The rate of hydrolysis can be calculated from the change in absorbance over time.
Visualizing the Process: Diagrams
Caption: Mechanism of maleimide-thiol conjugation and the influence of pH.
References
Validation & Comparative
Verifying BDP TMR Maleimide Conjugation to Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to peptides is a critical step in a multitude of applications, from in-vivo imaging to drug delivery. This guide provides a comprehensive comparison of methods to verify the successful conjugation of BDP TMR maleimide to peptides, alongside an evaluation of alternative labeling technologies.
The covalent attachment of BDP TMR (BODIPY® TMR) maleimide to cysteine residues in peptides is a widely used method for fluorescent labeling. BDP TMR is a bright and photostable dye, making it an excellent choice for various biological imaging applications. However, ensuring the success and stability of this conjugation is paramount for reliable experimental outcomes. This guide details the analytical techniques to confirm conjugation and compares the performance of this compound with alternative labeling strategies.
Verifying Successful Conjugation: A Multi-faceted Approach
Confirmation of a successful conjugation reaction requires a combination of analytical techniques to assess the formation of the desired product and the absence of starting materials. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Visible Spectroscopy.
Table 1: Comparison of Analytical Methods for Verifying Peptide Conjugation
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity of the conjugate, presence of unreacted peptide and dye. | Quantitative, high resolution, widely available. | May not provide direct mass confirmation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the conjugated peptide. | Highly specific, provides direct evidence of conjugation. | Can be less quantitative without standards, potential for ion suppression. |
| UV-Visible Spectroscopy | Measures the absorption of light by the sample. | Confirms the presence of the dye and the peptide. | Simple, non-destructive, can be used for quantification. | Indirect evidence of conjugation, spectral overlap can be an issue. |
Experimental Protocols
This compound Conjugation to a Cysteine-Containing Peptide
This protocol outlines a general procedure for labeling a peptide containing a free thiol group with this compound.[1][2]
Materials:
-
Cysteine-containing peptide
-
This compound
-
Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)[1][2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) (optional)
-
Purification column (e.g., size-exclusion or reverse-phase chromatography)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed conjugation buffer. If the peptide may have formed disulfide bonds, pre-treat with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds.
-
Dye Preparation: Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the peptide solution.[1]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the BDP TMR-labeled peptide from excess dye and unreacted peptide using size-exclusion chromatography or reverse-phase HPLC.
References
BDP TMR Maleimide in Super-Resolution Microscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Fluorophores for dSTORM
The selection of a suitable fluorophore is critical for the success of any super-resolution imaging experiment. Key performance indicators include high photon output per switching event, a sufficient number of blinking cycles, a low on-off duty cycle, and high photostability. Below is a table summarizing the available quantitative data for BDP TMR maleimide and its alternatives.
| Feature | This compound | Alexa Fluor 555 | Cy3B |
| Excitation Max (nm) | ~545 | ~555 | ~559 |
| Emission Max (nm) | ~570 | ~565 | ~570 |
| Quantum Yield | High (~0.95) | ~0.1 | ~0.67 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 | ~150,000 | ~130,000 |
| Photon Count per Switching Event (dSTORM) | Data not available | ~2,500 | ~1,365 (MEA) / ~2,057 (BME)[1] |
| Blinking Cycles (dSTORM) | Data not available | Data varies with conditions | Data varies with conditions |
| On-Off Duty Cycle (dSTORM) | Data not available | Low | Low |
| Photostability | Generally high for BODIPY dyes | Good | Good |
| Chemical Class | Borondipyrromethene (BODIPY) | Sulfonated Rhodamine | Carbocyanine |
Note: The dSTORM performance of fluorophores is highly dependent on the imaging buffer and illumination conditions. The values presented for Alexa Fluor 555 and Cy3B are based on published data and may vary. For this compound, specific quantitative data for dSTORM applications is currently lacking in the scientific literature. While its high quantum yield is a promising characteristic, its photoswitching behavior under dSTORM conditions requires experimental validation.
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general steps for labeling a protein with cysteine residues using this compound.
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (e.g., TCEP, DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the labeling mixture through a size-exclusion chromatography column. The first colored band to elute will be the labeled protein.
Caption: Workflow for labeling proteins with this compound.
dSTORM Imaging Protocol
This protocol provides a general framework for performing dSTORM imaging of labeled proteins.
Materials:
-
Labeled sample on a microscope coverslip
-
dSTORM imaging buffer (e.g., GLOX buffer with a thiol like β-mercaptoethanol or MEA)
-
Super-resolution microscope equipped with appropriate lasers (e.g., 561 nm for excitation) and a sensitive camera.
Procedure:
-
Sample Mounting: Mount the coverslip with the labeled sample onto the microscope stage.
-
Buffer Addition: Add the freshly prepared dSTORM imaging buffer to the sample.
-
Microscope Setup:
-
Select the appropriate laser line for excitation (e.g., 561 nm for BDP TMR).
-
Adjust the laser power to induce photoswitching of the fluorophores. This typically requires high laser power to drive the fluorophores into a dark state, with sporadic reactivation.
-
Set the camera to acquire a time-lapse series of images (typically thousands of frames).
-
-
Image Acquisition: Acquire a long series of images, capturing the stochastic blinking of individual fluorophores.
-
Data Analysis: Process the acquired image series using a localization software (e.g., ThunderSTORM, rapidSTORM) to identify the precise coordinates of each blinking event. Reconstruct the final super-resolved image from the localization data.
Caption: General workflow for dSTORM super-resolution microscopy.
Discussion and Alternatives
BDP TMR belongs to the BODIPY class of dyes, which are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. These characteristics are generally advantageous for fluorescence microscopy. However, for SMLM techniques like dSTORM, the critical parameter is the ability of the fluorophore to photoswitch efficiently between a fluorescent 'on' state and a long-lived 'dark' state.
While some conventional BODIPY conjugates have been successfully used for live-cell SMLM, their photoswitching mechanism can differ from that of cyanine or rhodamine dyes typically used in dSTORM.[2][3] The performance of BDP TMR in a standard dSTORM buffer containing thiols needs to be experimentally determined.
Promising Alternatives:
-
Alexa Fluor 555: This rhodamine-based dye is a well-characterized and reliable option for dSTORM in the orange-red spectral range. It exhibits good photoswitching properties and a high photon output.
-
Cy3B: A carbocyanine dye that is also a popular choice for dSTORM. It is known for its high photostability and brightness.
The choice between these alternatives will depend on the specific experimental requirements, including the desired brightness, photostability, and the specific imaging buffer being used.
Conclusion
This compound is a promising fluorescent probe for microscopy applications due to its high quantum yield and the versatile maleimide chemistry for protein labeling. However, for its application in super-resolution microscopy, specifically dSTORM, there is a notable lack of quantitative performance data in the existing scientific literature. Researchers considering BDP TMR for dSTORM should be prepared to perform their own characterization of its photoswitching properties. For established and well-characterized performance in the orange-red spectral range for dSTORM, Alexa Fluor 555 and Cy3B represent robust and reliable alternatives. Further research is needed to fully evaluate the potential of this compound in the expanding field of super-resolution imaging.
References
- 1. microscopyu.com [microscopyu.com]
- 2. Single-molecule localization microscopy and tracking with red-shifted states of conventional BODIPY conjugates in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-molecule localization microscopy and tracking with red-shifted states of conventional BODIPY conjugates in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Characterization of BDP TMR Maleimide Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of labeled proteins is paramount. BDP TMR maleimide is a fluorescent dye known for its high quantum yield and utility in the TAMRA (tetramethylrhodamine) channel. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), serves as a critical analytical tool for assessing the purity, homogeneity, and successful conjugation of dye-labeled proteins.
This guide provides an objective comparison of this compound with other common thiol-reactive fluorescent dyes, supported by a detailed experimental protocol for labeling and subsequent characterization by RP-HPLC.
Performance Comparison of Common Fluorescent Maleimides
The selection of a fluorescent label is often dictated by its spectroscopic properties, which directly impact signal brightness and detection sensitivity. This compound distinguishes itself with an exceptionally high fluorescence quantum yield. The table below summarizes key performance metrics for this compound and spectrally similar alternatives.
| Parameter | This compound | Alexa Fluor™ 555 Maleimide | Cy3 Maleimide |
| Excitation Max (nm) | 545[1][2] | 556 | ~550 |
| Emission Max (nm) | 570[1][2] | 572 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~55,000 | 158,000 | 150,000 |
| Fluorescence Quantum Yield | 0.95 [1] | Not specified | ~0.15 |
| Molecular Weight (Da) | 520.3 | ~1250 | ~766 |
| Photostability | High (characteristic of BODIPY dyes) | High | Moderate |
Note: Spectroscopic properties can vary slightly depending on the conjugation partner and solvent environment.
HPLC-Based Characterization of Labeled Proteins
RP-HPLC separates molecules based on their hydrophobicity. When a fluorescent dye is conjugated to a protein, the hydrophobicity of the resulting conjugate increases. This change allows for the separation of the labeled protein from the unlabeled protein and the excess, unreacted (free) dye. A successful conjugation and purification will result in a single, well-defined peak for the conjugate, with a longer retention time than the unlabeled protein.
Expected HPLC Elution Profile
While a direct, side-by-side published chromatogram is unavailable, the expected elution order in RP-HPLC can be inferred from the general properties of the molecules. The protein itself is the most hydrophilic, followed by the relatively polar Cy3 dye. The BDP TMR and Alexa Fluor dyes are more hydrophobic, leading to longer retention times. The labeled protein conjugate will be the most hydrophobic species and thus elute last.
| Analyte | Expected Retention Time | Rationale |
| Unlabeled Protein | Shortest | Generally hydrophilic, leading to early elution. |
| Free Cy3 Maleimide | Intermediate | More polar than other dyes, resulting in a shorter retention time. |
| Free this compound | Longer | BODIPY dyes are known for their hydrophobic nature. |
| Free Alexa Fluor 555 Maleimide | Longer | Generally hydrophobic, similar to BDP dyes. |
| Protein-Dye Conjugate | Longest | The addition of a hydrophobic dye significantly increases the overall hydrophobicity of the protein. |
Experimental Protocols
A generalized workflow for protein labeling and subsequent HPLC analysis involves protein preparation, the conjugation reaction, purification, and finally, HPLC analysis.
Detailed Protocol: Labeling and HPLC Analysis
This protocol is a guideline and may require optimization for specific proteins and applications. The reaction is sensitive to oxygen, which can re-oxidize thiols; therefore, using degassed buffers is recommended.
1. Materials and Reagents:
-
Protein: e.g., Monoclonal antibody (mAb) or other protein with available cysteine residues.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar thiol-free buffer, pH 7.0-7.5, degassed.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Dye: this compound.
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO).
-
Purification: Size-exclusion chromatography (e.g., PD-10 desalting column).
-
HPLC System: A standard HPLC system with a UV-Vis or diode array detector and a fluorescence detector.
2. Protein Preparation and Reduction:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
To reduce disulfide bonds and expose cysteine thiols, add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
3. Conjugation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the dye stock solution to the reduced protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the Conjugate:
-
Remove the unreacted free dye and excess TCEP by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the colored protein fraction.
5. RP-HPLC Analysis:
-
Column: A wide-pore C4 or C18 column (e.g., 300 Å pore size) is recommended for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm (for protein) and ~545 nm (for BDP TMR dye). If available, use a fluorescence detector with excitation at ~545 nm and emission at ~570 nm for higher sensitivity.
-
Gradient: A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 70% B (linear gradient)
-
25-30 min: 70% to 20% B (re-equilibration)
-
-
Injection: Inject 10-20 µg of the purified conjugate. It is also recommended to inject samples of the unlabeled protein and the free dye for comparison of retention times.
Conclusion
This compound stands out as a superior fluorescent label due to its exceptional quantum yield, resulting in bright conjugates. Characterization of these conjugates is reliably achieved using RP-HPLC, which effectively separates the labeled protein from starting materials and impurities based on increased hydrophobicity. While direct comparative HPLC data against other dyes is sparse in the literature, the established protocols for analyzing antibody-drug conjugates provide a robust framework for developing a method to confirm the successful and pure conjugation of this compound to any target protein. The high photostability characteristic of the BODIPY dye class further enhances its suitability for demanding imaging applications.
References
A Comparative Guide to BDP TMR Maleimide for In Vivo Imaging Studies
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical step in the design of robust and reproducible in vivo imaging experiments. This guide provides a comprehensive comparison of BDP TMR maleimide with other commonly used alternatives, offering supporting data and detailed experimental protocols to inform your selection process.
BDP TMR (Boron-dipyrromethene Tetramethylrhodamine) maleimide is a bright and photostable fluorescent dye belonging to the BODIPY family. Its maleimide functional group allows for covalent labeling of thiol groups, primarily on cysteine residues of proteins and peptides, making it a valuable tool for in vivo tracking of biomolecules. This guide benchmarks this compound against two other popular fluorescent maleimides in a similar spectral range: Cy3B maleimide and Alexa Fluor 568 maleimide.
Quantitative Performance Data
The selection of an appropriate fluorophore is often a trade-off between various photophysical properties. The following table summarizes the key in vitro spectral and photophysical characteristics of this compound, Cy3B maleimide, and Alexa Fluor 568 maleimide. While direct head-to-head in vivo comparative data is limited in the published literature, these in vitro properties provide a strong indication of their potential performance in vivo.
| Property | This compound | Cy3B maleimide | Alexa Fluor 568 maleimide |
| Excitation Maximum (nm) | ~542-545 | ~559-560 | ~578 |
| Emission Maximum (nm) | ~570-574 | ~570-571 | ~603 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~55,000 | ~121,000-130,000 | ~91,000-92,000 |
| Fluorescence Quantum Yield (Φ) | ~0.64-0.95 | ~0.58-0.70 | ~0.69 |
| Molecular Weight ( g/mol ) | ~520.34 | ~682.79 | ~792.13 (C5 maleimide) |
| Solubility | Good in DMSO, DMF, DCM | Good in DMSO, water (sulfonated) | Good in water |
| Photostability | High (characteristic of BODIPY dyes) | High (improved version of Cy3) | High (characteristic of Alexa Fluor dyes) |
| pH Sensitivity | Generally low | Low | Insensitive (pH 4-10) |
Note: The exact spectral properties can vary slightly depending on the solvent and conjugation partner.
Experimental Protocols
The following protocols provide a detailed methodology for protein labeling with maleimide dyes and subsequent in vivo imaging in a mouse model.
Protocol 1: Protein Labeling with Maleimide Dyes
This protocol describes the general procedure for conjugating a maleimide-functionalized fluorescent dye to a protein containing free thiol groups.
Materials:
-
Protein of interest (in a thiol-free buffer, e.g., PBS pH 7.2-7.5)
-
This compound, Cy3B maleimide, or Alexa Fluor 568 maleimide
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP-HCl, optional)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP-HCl and incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide dye.
-
-
Dye Preparation:
-
Allow the vial of maleimide dye to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while gently stirring.
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is the labeled protein.
-
Alternatively, dialysis can be used to remove the free dye.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.
-
Protocol 2: In Vivo Fluorescence Imaging in a Subcutaneous Tumor Mouse Model
This protocol outlines a general procedure for in vivo fluorescence imaging of a fluorescently labeled antibody targeting a subcutaneous tumor in a nude mouse model.
Materials:
-
Nude mice bearing subcutaneous tumors
-
Fluorescently labeled antibody conjugate (from Protocol 1)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate filters for the selected dye
-
Animal clippers or depilatory cream
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Remove fur from the imaging area using clippers or a depilatory cream to minimize light scattering and autofluorescence.
-
-
Probe Administration:
-
Dilute the fluorescently labeled antibody conjugate in sterile PBS to the desired concentration.
-
Inject the probe intravenously (i.v.) via the tail vein. The optimal dose will need to be determined empirically but typically ranges from 1 to 100 µg of labeled antibody per mouse.
-
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire a baseline (pre-injection) image.
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.
-
Use the appropriate excitation and emission filter sets for the chosen fluorophore.
-
-
Image Analysis:
-
Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a contralateral non-tumor-bearing area (for background).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) at each time point to assess targeting specificity.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs ex vivo to confirm the in vivo signal distribution and quantify the fluorescence intensity in each organ.
-
Probe Selection Considerations for In Vivo Imaging
The optimal choice of a fluorescent probe for in vivo imaging depends on several factors beyond basic photophysical properties.
Brightness: In deep tissue imaging, maximizing the signal is crucial. Brightness is a function of both the molar extinction coefficient and the quantum yield. While Cy3B has a higher extinction coefficient, BDP TMR can have a higher quantum yield, making them both very bright probes.
Photostability: For longitudinal studies that require repeated imaging, photostability is paramount to ensure that the signal remains consistent over time. All three dye families (BODIPY, Cyanine, and Alexa Fluor) are known for their high photostability compared to traditional fluorophores like FITC.
Wavelength: Longer excitation and emission wavelengths (red to near-infrared) are generally preferred for in vivo imaging to minimize tissue autofluorescence and improve tissue penetration. While all three dyes are in the visible spectrum, Alexa Fluor 568 has the most red-shifted emission, which could be advantageous in some contexts.
In Vivo Stability: The stability of the maleimide-thiol linkage can be a concern in the in vivo environment due to the potential for retro-Michael addition and exchange with endogenous thiols like glutathione. However, studies have shown that the succinimide ring can undergo hydrolysis, leading to a more stable, ring-opened structure. The rate of this stabilizing hydrolysis can be influenced by the specific maleimide derivative.
Conclusion
This compound is a highly versatile and robust fluorescent probe for in vivo imaging applications. Its high brightness and photostability make it a strong candidate for a wide range of studies.
-
This compound is an excellent choice for applications requiring high brightness and photostability, characteristic of the BODIPY dye family.
-
Cy3B maleimide offers very high brightness due to its large extinction coefficient and good quantum yield, making it suitable for detecting low-abundance targets.
-
Alexa Fluor 568 maleimide provides a good balance of brightness and exceptional photostability, with the added benefit of being less sensitive to pH changes.
Ultimately, the optimal choice of fluorophore will depend on the specific requirements of the experimental system, including the target of interest, the imaging depth, and the instrumentation available. It is recommended to empirically test a selection of dyes to determine the best performer for your specific in vivo application.
A Comparative Guide to the Cross-Reactivity Assessment of BDP TMR Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of BDP TMR maleimide, a popular thiol-reactive fluorescent dye, with a focus on its cross-reactivity profile. Understanding the specificity of maleimide-based labeling is critical for the development of robust and reliable bioconjugates in research, diagnostics, and therapeutics. This document offers a comparison with alternative fluorescent maleimides and provides detailed experimental protocols to enable researchers to perform their own cross-reactivity assessments.
Introduction to this compound
This compound is a bright, photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its spectral properties are similar to tetramethylrhodamine (TAMRA), making it suitable for use in fluorescence microscopy and polarization assays.[1][2] The maleimide functional group allows for covalent attachment to sulfhydryl (thiol) groups, which are predominantly found in the side chains of cysteine residues in proteins.[1][2]
The Chemistry of Maleimide-Thiol Conjugation
The primary reaction mechanism of maleimide dyes is a Michael addition to a thiol group, forming a stable thioether bond. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[3]
Caption: Reaction of this compound with a protein thiol group.
Cross-Reactivity and Side Reactions of Maleimides
While the maleimide-thiol reaction is highly selective under optimal conditions, potential cross-reactivity and side reactions can occur, particularly with changes in pH.
-
Reaction with Amines: At pH values above 7.5, the reactivity of maleimides with primary amines, such as the side chain of lysine residues, becomes a competing side reaction. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.
-
Hydrolysis: The maleimide ring can undergo hydrolysis, which becomes more pronounced at higher pH. This hydrolysis reaction results in a non-reactive maleamic acid, which can no longer participate in conjugation.
-
Retro-Michael Reaction: The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the dye-protein conjugate. This can be followed by an exchange reaction with other thiol-containing molecules.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
